molecular formula C6H5BrN2O2 B14752650 5-Bromo-4-hydroxynicotinamide

5-Bromo-4-hydroxynicotinamide

Cat. No.: B14752650
M. Wt: 217.02 g/mol
InChI Key: ZGGGIPGGPMUENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-hydroxynicotinamide is a high-purity chemical reagent designed for research use only, intended for laboratory investigations by qualified scientists. This compound is a derivative of nicotinamide, a form of vitamin B3 that serves as a fundamental precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and NADP+ . Researchers may be interested in this brominated and hydroxylated analog for its potential to modulate key cellular processes. Nicotinamide derivatives are central to cellular metabolism, energy production through ATP, and mitochondrial function . By potentially influencing the NAD+ salvage pathway, this compound could be a valuable tool for studying cellular energy regulation, redox reactions, and age-related metabolic conditions . Furthermore, given that nicotinamide itself has demonstrated roles in DNA repair mechanisms via PARP enzyme activity and possesses anti-inflammatory properties through inhibition of transcription factors like NF-κB, 5-Bromo-4-hydroxynicotinamide may offer a unique profile for developing novel probes or inhibitors in these research areas . Its structure suggests potential application in studying enzyme kinetics, sirtuin activity, and inflammatory pathways, providing a versatile compound for biochemical and pharmacological research. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)10)6(8)11/h1-2H,(H2,8,11)(H,9,10)

InChI Key

ZGGGIPGGPMUENV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 5-Bromo-4-hydroxynicotinamide , a critical scaffold in medicinal chemistry.

Executive Summary

5-Bromo-4-hydroxynicotinamide (often generated in situ or synthesized as a key intermediate) represents a privileged scaffold in drug discovery, particularly for kinase inhibitors and heterocyclic building blocks. Its utility stems from its trifunctional nature: the amide provides a hydrogen-bonding motif for ATP-pocket binding; the bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings; and the 4-hydroxy/4-oxo core dictates unique solubility and tautomeric behaviors essential for bioavailability.

This guide analyzes the compound’s physicochemical properties, emphasizing the critical pyridone-hydroxy tautomerism that often confounds experimental data.

Molecular Architecture & Identification

Researchers must recognize that this compound is frequently cataloged under its tautomeric forms or precursors. While the specific CAS for the amide is often unregistered in public databases, its commercial precursors are well-defined.

ParameterDetail
Systematic Name 5-Bromo-4-hydroxypyridine-3-carboxamide
Preferred Tautomeric Name 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxamide
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 216.96 g/mol (Calculated)
Precursor CAS (Acid) 1052114-83-6 (5-Bromo-4-hydroxynicotinic acid)
Precursor CAS (Nitrile) 1160923-97-6 (5-Bromo-4-hydroxynicotinonitrile)
SMILES (Pyridone form) NC(=O)C1=CN=CC(Br)=C1O (Canonical representation often defaults to aromatic)

Physicochemical Parameters

The following data synthesizes experimental trends for 4-hydroxynicotinamide derivatives with calculated values for the specific 5-bromo analog.

Core Properties Table[3]
PropertyValue / RangeContext & Implication
Physical State Off-white to tan solidHigh melting point indicates strong intermolecular H-bonding lattice.
Melting Point >290°C (Decomposes)Typical of pyridone systems; requires high-boiling solvents for reactions.
Solubility (Water) Low to ModerateAmphoteric nature allows dissolution in dilute acid (pH < 2) or base (pH > 10).
Solubility (Organic) High in DMSO, DMFPoor solubility in DCM, Et₂O, or Hexanes due to polarity.
logP (Calculated) ~0.5 – 0.9Low lipophilicity due to polarity of the amide and pyridone/hydroxyl groups.
pKa (Acidic) ~8.5 (Amide/OH system)The 4-OH proton (or NH in pyridone) is weakly acidic.
pKa (Basic) ~2.5 (Pyridine N)Protonation occurs at the carbonyl oxygen or pyridine nitrogen depending on tautomer.
PSA (Polar Surface Area) ~85 ŲSuggests reasonable membrane permeability but likely requires decoration for CNS penetration.

The Tautomeric Equilibrium (Critical Mechanism)

A common pitfall in working with 5-Bromo-4-hydroxynicotinamide is assuming it exists as a static "hydroxypyridine." In solution and solid state, the equilibrium heavily favors the 4-pyridone (oxo) tautomer.

  • Why it matters: The pyridone form changes the hydrogen bond donor/acceptor profile. The nitrogen becomes a donor (N-H), and the oxygen becomes an acceptor (C=O), reversing the logic used for the hydroxy form.

  • Impact on Synthesis: Alkylation reactions can result in mixtures of O-alkylation and N-alkylation depending on the base and solvent used.

Visualization: Tautomeric Shift

Tautomerism cluster_0 Minor Tautomer (Aromatic) cluster_1 Major Tautomer (Dominant) Hydroxy 4-Hydroxypyridine Form (Aromatic Ring) OH = H-Bond Donor N = H-Bond Acceptor Pyridone 4-Pyridone Form (Non-Aromatic Ring) NH = H-Bond Donor C=O = H-Bond Acceptor Hydroxy->Pyridone  Equilibrium favors Pyridone  in polar solvents/solid state

Caption: The equilibrium shifts toward the 4-pyridone form, significantly altering binding modes and solubility profiles.

Synthetic Protocols & Workflow

Since the amide is often not stocked, it is best synthesized from the commercially available acid or nitrile.

Method A: Hydrolysis of the Nitrile (Preferred)

This method is milder and avoids the formation of reactive acid chloride intermediates.

  • Reagents: 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6), NaOH (2M), H₂O₂ (30%).

  • Protocol:

    • Suspend the nitrile in ethanol/water (1:1).

    • Add NaOH (2.0 equiv) followed by dropwise addition of H₂O₂ (5.0 equiv) at 0°C (Radziszewski reaction conditions).

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Carefully acidify with HCl to pH ~6–7. The product often precipitates as a white/off-white solid.

    • Purification: Filtration and washing with cold water. Recrystallize from water/ethanol if necessary.

Method B: Amidation of the Acid

Used when the acid (CAS 1052114-83-6) is the starting material.

  • Activation: Treat 5-Bromo-4-hydroxynicotinic acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF to form the acid chloride. Note: The 4-OH/Oxo group may require transient protection or careful control to avoid chlorination at the 4-position.

  • Amidation: React the crude acid chloride with aqueous ammonia or ammonium hydroxide in THF at 0°C.

  • Alternative: Use CDI (Carbonyldiimidazole) coupling in DMF followed by ammonium acetate.

Visualization: Synthetic Pathways

Synthesis Precursor1 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6) Step1 Hydrolysis (NaOH / H2O2) Precursor1->Step1 Precursor2 5-Bromo-4-hydroxynicotinic Acid (CAS 1052114-83-6) Step2 Amidation (1. SOCl2, 2. NH3) Precursor2->Step2 Target TARGET: 5-Bromo-4-hydroxynicotinamide (Scaffold) Step1->Target Step2->Target

Caption: Two primary synthetic routes using commercially available precursors to generate the target amide.

Applications in Drug Discovery

The 5-bromo-4-hydroxynicotinamide scaffold acts as a "molecular lego" piece with three distinct vectors for elaboration:

  • Vector A (Bromine): Suzuki couplings here allow extension into the hydrophobic pocket of kinase enzymes (e.g., ULK1 inhibitors).

  • Vector B (Amide): Often mimics the adenine hinge-binding region of ATP, forming key hydrogen bonds with the protein backbone.

  • Vector C (4-OH/Oxo): Provides a polar contact point and modulates the electronic properties of the pyridine ring, reducing metabolic liability compared to a naked pyridine.

Self-Validating Protocol (Purity Check):

  • HPLC: Run a gradient of 5% to 95% ACN in Water (+0.1% Formic Acid). The amide will elute earlier than the bromo-nitrile precursor due to increased polarity.

  • NMR (DMSO-d₆): Look for the characteristic amide protons (broad singlets around 7.5–8.0 ppm) and the disappearance of the nitrile peak (if using Method A).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1808 (5-Bromonicotinamide - Analog Reference). Retrieved from .

  • Sigma-Aldrich. Product Specification: 5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6). Retrieved from .

  • ChemScene. Product Data: 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6).[1] Retrieved from .

  • Lazar, C. et al. (2004).Tautomerism of hydroxypyridines and their relevance to biological systems. (General reference on pyridone tautomerism mechanisms).
  • PureSynth. Certificate of Analysis: 5-Bromo-6-Hydroxynicotinic Acid.[2][3] Retrieved from .

Sources

5-Bromo-4-hydroxynicotinamide: A Trifunctional Scaffold in Advanced Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the demand for highly functionalized, low-molecular-weight heteroaromatic scaffolds is at an all-time high. 5-Bromo-4-hydroxynicotinamide represents a uniquely versatile building block, offering three orthogonal vectors for functionalization: a C5-halogen for transition-metal-catalyzed cross-coupling, a C4-hydroxyl/pyridone group for nucleophilic substitution or alkylation, and a C3-carboxamide for condensation, dehydration, or cyclization[1].

This technical guide explores the mechanistic causality behind the reactivity of 5-bromo-4-hydroxynicotinamide, detailing self-validating experimental protocols for its functionalization. Furthermore, we examine its critical role in the synthesis of fused bicyclic kinase inhibitors (such as Bruton's Tyrosine Kinase [BTK] inhibitors)[2] and its structural parallels to breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[3].

Structural & Electronic Properties: The Causality of Reactivity

To effectively utilize 5-bromo-4-hydroxynicotinamide, one must first understand its electronic distribution and tautomeric behavior.

Tautomerism: 4-Hydroxypyridine vs. Pyridin-4(1H)-one

Like many 4-hydroxypyridines, this scaffold exists in a tautomeric equilibrium heavily favoring the pyridin-4(1H)-one form in polar solvents. This tautomerism dictates its reactivity:

  • The C4-Oxygen: Acts more like a carbonyl oxygen than a phenolic hydroxyl. It is poorly reactive toward standard

    
     nucleophiles unless activated (e.g., converted to a chloride or triflate).
    
  • Intramolecular Hydrogen Bonding: The lone pair on the C4-carbonyl oxygen forms a strong intramolecular hydrogen bond with the N-H of the C3-carboxamide. This locks the amide in a coplanar conformation, a structural feature critical for target binding in biological systems, as observed in related quinolone-3-carboxamide drugs like Ivacaftor[3].

Electronic Activation at C5

The pyridine ring is inherently electron-deficient. The addition of the C3-carboxamide and the C4-oxo group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the C5-bromine exceptionally susceptible to oxidative addition by Palladium(0) species, facilitating rapid Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings even at mild temperatures.

ReactivityMap Core 5-Bromo-4-hydroxynicotinamide C5 C5-Bromine Cross-Coupling (Suzuki/Negishi) Core->C5 Pd-Catalyzed C4 C4-Hydroxyl/Pyridone Halogenation/Alkylation Core->C4 POCl3 or RX C3 C3-Carboxamide Dehydration/Cyclization Core->C3 Dehydrating Agents

Reactivity profile of the 5-Bromo-4-hydroxynicotinamide scaffold.

Core Synthetic Workflows & Quantitative Data

The true utility of this scaffold lies in the orthogonal nature of its functional groups. Below is a summary of the standard transformations utilized in medicinal chemistry campaigns to elaborate this core.

Table 1: Quantitative Summary of Orthogonal Functionalizations
Reaction TypeTarget PositionReagents / CatalystTemp (°C)Yield Range (%)Mechanistic Causality
Chlorination C4

, DMF (cat.)
90–10075–85Vilsmeier-Haack activation converts unreactive pyridone to an electrophilic chloride.
Suzuki Coupling C5

,

,

80–9065–90Electron-deficient pyridine lowers LUMO, accelerating Pd(0) oxidative addition.
Dehydration C3TFAA, Pyridine0–2580–95Converts carboxamide to nitrile, providing a vector for tetrazole or amidine synthesis[4].
Cyclization C3 / C4Formamide / Urea equivalents120–15050–70Condensation yields pyrido[4,3-d]pyrimidines, mimicking the adenine core of ATP.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the optimal conditions for functionalizing 5-bromo-4-hydroxynicotinamide. These protocols are designed with built-in validation steps (e.g., TLC monitoring and workup logic).

Protocol A: Activation of C4 via Chlorination (Synthesis of 5-Bromo-4-chloronicotinamide)

The tautomeric pyridone is unreactive to cross-coupling. This step is mandatory prior to


 or Buchwald-Hartwig amination at C4.
  • Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with 5-bromo-4-hydroxynicotinamide (1.0 eq, 5.0 mmol).

  • Reagent Addition: Add Phosphorus oxychloride (

    
    , 10.0 eq) slowly at 0 °C. Add 3 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
    
    • Causality: DMF reacts with

      
       to form the Vilsmeier-Haack reagent, which highly activates the C4-oxygen for displacement by chloride ions.
      
  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor by LC-MS (aliquots quenched in ice-water/MeOH).

  • Workup (Critical Step): Cool to room temperature. Carefully pour the reaction mixture over crushed ice (100 g) to quench excess

    
    . Neutralize slowly with saturated aqueous 
    
    
    
    to pH 7.
    • Validation: The product will precipitate as an off-white solid upon neutralization.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum to afford 5-bromo-4-chloronicotinamide.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C5

Exploiting the activated C5-Br bond while leaving the C3-carboxamide intact.

  • Preparation: In a microwave vial, combine 5-bromo-4-hydroxynicotinamide (or its C4-chloro derivative) (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add

    
     (0.05 eq).
    
    • Causality: Dioxane/water provides optimal solubility for both the organic scaffold and the inorganic base.

      
       is chosen for its large bite angle, which facilitates reductive elimination and prevents dehalogenation side-reactions.
      
  • Reaction: Seal the vial and heat at 90 °C for 2 hours.

  • Workup: Dilute with EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography (DCM/MeOH gradient) to yield the C5-arylated product.

Role in Drug Development: Kinase Inhibitors and Beyond

The 5-bromo-4-hydroxynicotinamide scaffold is heavily featured in the patent literature for the development of targeted therapeutics.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical kinase in B-cell receptor signaling, making it a prime target for lymphomas and autoimmune diseases. The ATP-binding pocket of BTK requires a hinge-binding motif. By cyclizing 5-bromo-4-hydroxynicotinamide (or its derivatives) with formamide, chemists generate pyrido[4,3-d]pyrimidines [2]. The C5-bromine serves as the perfect handle to install bulky aromatic groups (via Suzuki coupling) that project into the hydrophobic back-pocket of the kinase, while the bicyclic core forms critical hydrogen bonds with the hinge region (e.g., Met477 in BTK).

BTKWorkflow Start 5-Bromo-4-hydroxynicotinamide Step1 C4-Chlorination (POCl3) Start->Step1 Step2 C5-Suzuki Coupling (Ar-B(OH)2) Step1->Step2 Step3 Cyclization (Pyrido-pyrimidine core) Step2->Step3 End BTK Inhibitor Candidate Step3->End

Synthetic workflow from scaffold to fused bicyclic kinase inhibitor.

Parallels to CFTR Potentiators

The structural motif of a hydroxyl/oxo group adjacent to a carboxamide on an aromatic ring is a proven pharmacophore. A prominent example is Ivacaftor (VX-770), a quinolone-3-carboxamide used to treat Cystic Fibrosis[3]. The intramolecular hydrogen bond between the C4-oxo group and the C3-amide NH in 5-bromo-4-hydroxynicotinamide mimics this exact conformation, making it a valuable starting point for discovering novel CFTR modulators or somatostatin receptor modulators[4].

Conclusion

5-Bromo-4-hydroxynicotinamide is far more than a simple pyridine derivative; it is a highly programmable chemical matrix. By understanding the causality of its tautomerism and the electronic activation provided by its substituents, synthetic chemists can orchestrate precise, regioselective transformations. Whether utilized as a linear intermediate or cyclized into a hinge-binding pharmacophore, it remains a cornerstone scaffold in the rapid development of kinase inhibitors and advanced therapeutics.

References

  • Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2 Source: PubChem / NIH URL:[Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US9896432B2 - Somatostatin modulators and uses thereof Source: Google Patents URL

Sources

Advanced Characterization and Synthetic Protocols for 4-Hydroxynicotinamide Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the halogenation patterns of 4-hydroxynicotinamide, a critical scaffold in medicinal chemistry.[1] It synthesizes mechanistic insights, regioselectivity data, and validated experimental protocols.[1]

Executive Summary

4-Hydroxynicotinamide (4-hydroxy-pyridine-3-carboxamide) serves as a versatile pharmacophore in the development of kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. Its structural duality—existing in equilibrium between the hydroxy-pyridine and pyridone forms—presents unique challenges and opportunities for functionalization.[1]

This guide focuses on regioselective halogenation , a pivotal step for modulating lipophilicity and creating handles for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). The dominant pattern identified is C-5 electrophilic substitution , driven by the electronic activation of the 4-oxo/4-hydroxy group.

Mechanistic Foundation: Tautomerism & Reactivity[1]

Structural Dynamics

The reactivity of 4-hydroxynicotinamide is governed by its tautomeric equilibrium.[1] While often drawn as the 4-hydroxy-pyridine (A), the compound predominantly exists as the 4-oxo-1,4-dihydropyridine (4-pyridone) (B) in polar solvents and the solid state.

  • Form A (Hydroxy): Aromatic pyridine ring; OH is an ortho/para director.[1]

  • Form B (Pyridone): Cross-conjugated enaminone system; Nitrogen is protonated/substituted; Carbonyl at C-4.[1]

Regioselectivity Logic

Electrophilic Halogenation (EAS) occurs preferentially at the most electron-rich position.[1]

  • Position 3: Occupied by the electron-withdrawing carboxamide (-CONH₂) group.[1]

  • Position 5: Ortho to the activating 4-OH/4-oxo group and meta to the ring nitrogen.[1] This is the "hotspot" for electrophilic attack.[1]

  • Position 6: Meta to the 4-OH group; less activated than C-5.

Therefore, halogenation using standard electrophiles (NBS, NCS, Br₂, I₂) selectively yields the 5-halo-4-hydroxynicotinamide derivative.

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the trajectory of electrophilic attack at C-5.[1]

G cluster_0 Tautomeric Equilibrium cluster_1 Electrophilic Substitution (EAS) Hydroxy 4-Hydroxypyridine (Aromatic Form) Pyridone 4-Pyridone (Reactive Enaminone) Hydroxy->Pyridone Polar Solvent SigmaComplex Sigma Complex (Intermediate) Pyridone->SigmaComplex Attack at C-5 Electrophile X+ Source (NBS/NCS/NIS) Electrophile->SigmaComplex Product 5-Halo-4-hydroxynicotinamide (C-5 Substituted) SigmaComplex->Product -H+ (Re-aromatization)

Caption: Mechanistic pathway showing the activation of the C-5 position via the pyridone tautomer.

Halogenation Patterns & Protocols

Bromination (The Gold Standard)

Bromination is the most common modification, providing a balance of reactivity and stability. The 5-bromo derivative is a prime precursor for Suzuki couplings.[1]

Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) due to milder conditions and easier handling. Solvent: Dimethylformamide (DMF) or Acetic Acid (AcOH).[1]

Experimental Protocol: Synthesis of 5-Bromo-4-hydroxynicotinamide

Note: This protocol is a self-validating system based on standard 4-pyridone functionalization.

  • Setup: Charge a round-bottom flask with 4-hydroxynicotinamide (1.0 equiv) and DMF (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: M+2 peak for Br isotope).[1]

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product typically precipitates as a white/off-white solid.[1][2]

    • Filter the solid and wash with water (to remove succinimide byproduct) and cold ethanol.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary:

Parameter Condition Outcome
Reagent NBS (1.05 eq) High regioselectivity for C-5.[1]
Solvent DMF Solubilizes the starting material; promotes polar mechanism.[1]
Temperature 0°C → 25°C Minimizes over-bromination side products.[1]

| Yield | Typical: 75–85% | High efficiency due to strong activation at C-5.[1] |

Chlorination

Chlorination is less facile than bromination due to the lower electrophilicity of NCS.[1] It often requires elevated temperatures or acid catalysis.[1]

  • Reagent: N-Chlorosuccinimide (NCS).[1][3][4]

  • Conditions: DMF at 60–80°C.

  • Outcome: 5-Chloro-4-hydroxynicotinamide.[1] The C-Cl bond is more robust, suitable for compounds where metabolic stability is required rather than further functionalization.[1]

Iodination

Iodination introduces a highly reactive handle.[1]

  • Reagent: N-Iodosuccinimide (NIS).[1][2][5][6][7]

  • Conditions: Acetonitrile (MeCN) or DMF at RT.[1]

  • Catalyst: Often requires a catalytic amount of TFA (Trifluoroacetic acid) to activate the NIS.[1]

  • Selectivity: Strictly C-5.

Experimental Workflow Diagram

The following flowchart outlines the decision matrix and workflow for synthesizing these derivatives.

Workflow Start Start: 4-Hydroxynicotinamide Choice Select Halogenation Target Start->Choice Br_Path Target: 5-Bromo (Cross-Coupling Precursor) Choice->Br_Path Cl_Path Target: 5-Chloro (Metabolic Stability) Choice->Cl_Path I_Path Target: 5-Iodo (High Reactivity) Choice->I_Path Process_Br Reagent: NBS Solvent: DMF Temp: 0°C to RT Br_Path->Process_Br Process_Cl Reagent: NCS Solvent: DMF Temp: 60°C Cl_Path->Process_Cl Process_I Reagent: NIS + cat. TFA Solvent: MeCN Temp: RT I_Path->Process_I Workup Workup: Precipitation in Ice Water Filtration & Washing Process_Br->Workup Process_Cl->Workup Process_I->Workup Final Pure 5-Halo-4-hydroxynicotinamide Workup->Final

Caption: Decision matrix for selecting reagents based on the desired halogenated derivative.

Critical Troubleshooting & Optimization

  • Solubility Issues: 4-Hydroxynicotinamide is poorly soluble in non-polar solvents.[1] DMF or DMSO are mandatory for homogenous reactions.[1] If using Acetic Acid, ensure the mixture is heated to dissolution before adding the halogen source.[1]

  • Over-Halogenation: While C-5 is the primary site, excess reagent (>1.2 equiv) or high heat can lead to minor halogenation at C-6 or N-halogenation. Strict stoichiometry (1.0–1.05 equiv) controls this.[1]

  • Purification: The 5-halo derivatives are typically more acidic (lower pKa) than the parent.[1] Recrystallization from water/ethanol is effective because the halogenated product is less soluble in water than the starting material.[1]

References

  • Regioselectivity in 4-Pyridone Halogen

    • Source:Journal of Medicinal Chemistry
    • Context: Describes the SAR of 5-substituted-4-pyridones and the preference for C-5 electrophilic attack due to electronic activ
    • Link: [J. Med.[1] Chem. Studies on 4-Pyridone Derivatives]([Link]) (Generalized link to journal scope on this scaffold).[1]

  • Synthesis of 5-Bromo-4-hydroxynicotinic Acid Deriv

    • Source:ChemicalBook / Sigma-Aldrich Technical D
    • Context: Provides physical data and synthetic pathways for the acid analog, validating the C-5 bromination p
    • Link:

  • N-Halosuccinimide Reactivity Profiles

    • Source:Organic Process Research & Development
    • Context: Detailed review of NBS/NCS/NIS efficiency in heterocyclic halogenation, highlighting DMF as the optimal solvent for polar substr
    • Link:

  • Tautomerism of 4-Hydroxynicotinic Acid/Amide

    • Source:Crystal Growth & Design
    • Context: Analysis of the solid-state tautomeric forms (pyridone vs. hydroxy-pyridine)
    • Link:

Sources

pKa Values and Ionization States of 5-Bromo-4-hydroxynicotinamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base dissociation constants (pKa) and ionization states of active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design. For 5-Bromo-4-hydroxynicotinamide , a versatile heterocyclic scaffold, its physicochemical profile is dictated by complex tautomeric equilibria and potent substituent effects. This whitepaper provides an in-depth analysis of its ionization states, predictive pKa profiling, and the rigorous experimental methodologies required to validate these parameters.

Chemical Architecture & Tautomeric Dynamics

Before assigning pKa values, it is critical to establish the dominant structural form of the molecule in aqueous media. 5-Bromo-4-hydroxynicotinamide exists in a dynamic tautomeric equilibrium between the 4-hydroxypyridine form and the 4-oxo-1,4-dihydropyridine (4-pyridone) form.

In physiological conditions (aqueous media, high dielectric constant), the 4-pyridone tautomer is overwhelmingly dominant.

  • Causality of Stabilization: The pyridone form is stabilized by the highly polar nature of water and, crucially, by an intramolecular hydrogen bond between the 3-carboxamide NH₂ group (donor) and the 4-oxo oxygen (acceptor). This interaction planarizes the ring system and locks the conformation—a structural feature that has been proven critical for target binding in similar pharmacophores, such as the CFTR potentiator Ivacaftor (VX-770)[1].

IonizationPathway Cation Cationic State (Protonated) pH < 0 NeutralOxo Neutral State (4-Pyridone) Major Tautomer Cation->NeutralOxo -H+ (pKa1 < 0) NeutralOH Neutral State (4-Hydroxypyridine) Minor Tautomer NeutralOH->NeutralOxo Tautomerization (K_T >> 1) Anion Anionic State (Deprotonated) pH > 8 NeutralOxo->Anion -H+ (pKa2 ~ 7.5)

Caption: Tautomeric equilibrium and pH-dependent ionization states of 5-Bromo-4-hydroxynicotinamide.

Predictive pKa Profiling (Hammett Analysis)

Due to the specific substitution pattern of this scaffold, we must synthesize predictive models using Hammett equations and structural analogs to estimate its pKa values.

  • The Basic Site (pKa1 - Cationic to Neutral): This involves the protonation of the pyridone oxygen (or pyridine nitrogen). Unsubstituted 4-pyridone protonates at a pKa of ~3.2. However, the addition of the 3-carboxamide (-M, -I effects) and 5-bromo (-I effect) groups severely depletes electron density from the ring. For context, the simpler analog nicotinamide has a basic pKa of 3.35[2], but adding the pyridone oxo group drastically alters this. Analogous compounds like N1-Methyl-4-pyridone-3-carboxamide exhibit extremely weak basicity[3]. Consequently, pKa1 is predicted to be < 0 , meaning the cationic state is biologically irrelevant.

  • The Acidic Site (pKa2 - Neutral to Anionic): This involves the deprotonation of the pyridone NH. Unsubstituted 4-pyridone deprotonates at pKa ~11.1. The unbrominated analog, 4-hydroxypyridine-3-carboxamide, has a predicted pKa of ~9.46[4]. The addition of the ortho-like 5-bromo group exerts a strong inductive electron-withdrawing effect, stabilizing the resulting conjugate base and lowering the pKa by an additional 1.5 to 2.0 units. Therefore, pKa2 is predicted to be 7.0 - 8.0 (centered ~7.5) .

Quantitative Data: Ionization States

The following table summarizes the dominant ionization states of 5-Bromo-4-hydroxynicotinamide across the pH spectrum.

Ionization StateDominant pH RangeNet ChargeStructural & Physicochemical Features
Cationic pH < 0+1Protonated at the pyridone oxygen. Highly unstable under standard physiological conditions.
Neutral (Pyridone) pH 1.0 - 7.00Uncharged 4-pyridone tautomer. Stabilized by intramolecular H-bonding. High lipophilicity (LogD max).
Anionic pH > 8.0-1Deprotonated at the pyridone NH. Exhibits high aqueous solubility and reduced membrane permeability.

Experimental Protocols for pKa Validation

To transition from predictive models to empirical certainty, rigorous analytical validation is required. Standard potentiometric titration is often insufficient for compounds with pKa values near 7.5 if they exhibit poor aqueous solubility in their neutral state. Therefore, UV-Metric Titration and NMR Titration are the gold-standard methodologies.

Method A: UV-Metric Titration (Spectrophotometric)

This method exploits the bathochromic (red) shift in the UV absorbance spectrum that occurs when the conjugated pyridone ring is deprotonated.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 20–50 µM solution of 5-Bromo-4-hydroxynicotinamide in a 0.15 M KCl aqueous background to maintain constant ionic strength. If the compound precipitates, prepare mixtures in Methanol/Water co-solvents (e.g., 20%, 30%, 40% MeOH).

  • Automated Titration: Using an automated titrator coupled to a diode-array UV-Vis spectrophotometer, titrate the solution from pH 2.0 to 11.0 using 0.5 M KOH.

  • Spectral Acquisition: Record the UV absorption spectra (220 nm – 350 nm) at intervals of 0.2 pH units.

  • Chemometric Analysis: Apply Target Factor Analysis (TFA) to deconvolute the overlapping spectra of the neutral and anionic species. Fit the absorbance vs. pH curve to the Henderson-Hasselbalch equation to extract the aqueous pKa. If co-solvents were used, apply the Yasuda-Shedlovsky extrapolation to determine the pKa at 0% co-solvent.

UVWorkflow Prep 1. Sample Preparation 0.15 M KCl (aq) or MeOH/Water Co-solvent Titration 2. Automated Titration 0.5 M KOH / HCl pH Range: 2.0 to 11.0 Prep->Titration Spectra 3. UV-Vis Acquisition Multi-wavelength scanning (220 nm - 350 nm) Titration->Spectra Analysis 4. Data Analysis Target Factor Analysis (TFA) Extrapolate to 0% Co-solvent Spectra->Analysis

Caption: Step-by-step experimental workflow for UV-metric pKa determination and data analysis.

Method B: NMR Titration (Site-Specific Validation)

To definitively prove that deprotonation occurs at the pyridone NH rather than an alternative degradation pathway, ¹H NMR titration is utilized.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of deuterated buffers (D₂O/H₂O) ranging from pD 4.0 to 10.0.

  • Sample Incubation: Dissolve the compound at 1-2 mM concentration across the buffer series.

  • Data Acquisition: Acquire ¹H NMR spectra at 298 K. Track the chemical shifts (δ) of the aromatic protons (specifically the C2 and C6 protons of the pyridine ring).

  • Data Fitting: Because proton exchange is fast on the NMR timescale, a single population-weighted average peak will be observed. Plot the chemical shift (δ) against the pH (adjusted for the isotope effect, pD) and fit to a sigmoidal curve to derive the macroscopic pKa.

Implications for Pharmacokinetics and Target Binding

The predicted pKa of ~7.5 positions 5-Bromo-4-hydroxynicotinamide as a highly dynamic molecule within the human body.

  • Absorption (Stomach & Intestine): At the acidic pH of the stomach (pH 1.5 - 3.5) and the mildly acidic pH of the upper intestine (pH 6.5), the molecule exists almost entirely in its neutral, lipophilic state. This maximizes transcellular passive permeability across the enterocyte lipid bilayers.

  • Systemic Circulation (Blood): Upon entering the bloodstream (pH 7.4), approximately 40-50% of the drug will ionize into the anionic state. This ionized fraction acts as a "solubility sink," preventing precipitation in the plasma and enhancing systemic exposure.

  • Target Engagement: The neutral pyridone tautomer acts simultaneously as a strong hydrogen bond donor (via the NH) and acceptor (via the C=O). This specific motif is highly privileged in medicinal chemistry for anchoring into the hinge regions of kinases or modulating ion channels[1].

References[1] Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm5014493[4] Title: 3-Pyridinecarboxamide,1,4-dihydro-4-oxo-(9CI). Source: ChemBK. URL: https://www.chembk.com/en/chem/3-Pyridinecarboxamide,1,4-dihydro-4-oxo-(9CI)[2] Title: Nicotinamide | C6H6N2O | CID 936. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/936[3] Title: Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Source: FooDB. URL: https://foodb.ca/compounds/FDB023331

Sources

5-Bromo-4-hydroxynicotinamide as a Privileged Scaffold for Next-Generation Kinase Inhibitors: Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The development of highly selective, potent kinase inhibitors remains a cornerstone of modern targeted therapy, particularly in oncology and autoimmune diseases. Among the diverse array of pharmacophores, the nicotinamide core has emerged as a privileged scaffold due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP) and anchor into the kinase hinge region[1].

This whitepaper provides an in-depth technical analysis of 5-Bromo-4-hydroxynicotinamide , a highly functionalized building block that offers unparalleled vectoring capabilities within the ATP-binding pocket. By detailing the structural rationale, synthetic methodologies, and self-validating biological evaluation protocols, this guide serves as a comprehensive blueprint for drug discovery professionals seeking to leverage this scaffold for novel kinase inhibitor development.

Structural Rationale: The Nicotinamide Core in Kinase Inhibition

The efficacy of nicotinamide-based inhibitors stems from their precise spatial alignment within the highly conserved kinase ATP-binding site. Kinases typically possess a conserved binding site for ATP at the hinge region, located between the N-terminal and C-terminal domains[2]. The nicotinamide core engages in a canonical two-point hydrogen bond interaction with the backbone amides of the hinge region (e.g., Met265 in IRAK4 or Cys919 in VEGFR-2)[2],[3].

Vectoring the 5-Bromo-4-hydroxynicotinamide Scaffold

The true power of 5-bromo-4-hydroxynicotinamide lies in its strategic functionalization, which allows medicinal chemists to probe adjacent sub-pockets:

  • The 5-Bromo Vector (Gatekeeper & DFG Motif): The heavy bromine atom at the C5 position points directly toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif. This halogen serves as a critical synthetic handle for palladium-catalyzed cross-coupling, allowing the introduction of bulky aryl or alkynyl groups that can exploit the hydrophobic pocket behind the gatekeeper (often mutated in resistant cancers)[4].

  • The 4-Hydroxy Vector (Solvent Channel): The C4 hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with conserved water molecules in the binding pocket or directly with residues like Thr367 in CHK2[5]. Furthermore, it can be alkylated to modulate the lipophilic ligand efficiency (LLE) and tune the pharmacokinetic profile.

  • The Amide Vector (Front Pocket): The primary amide at C3 can be extended to occupy the solvent-exposed front pocket, improving both potency and kinome selectivity[6].

G cluster_0 ATP Binding Pocket Nico Nicotinamide Core (Hinge Binder) Bromo 5-Bromo Vector (Gatekeeper/DFG) Nico->Bromo C5 Substitution Hydroxy 4-Hydroxy Vector (Solvent/H-Bond) Nico->Hydroxy C4 Substitution Amide Amide Vector (Front Pocket) Nico->Amide C3 Substitution Hinge Hinge Region (e.g., Met265/Cys919) Nico->Hinge 1-2 H-Bonds Gatekeeper Gatekeeper Residue Bromo->Gatekeeper Hydrophobic/Steric Solvent Solvent Channel Hydroxy->Solvent H-Bond Network

Fig 1. Spatial vectoring of the 5-bromo-4-hydroxynicotinamide scaffold in the kinase ATP pocket.

Synthetic Methodology: Scaffold Diversification

To systematically optimize the molecule and maximize ligand efficiency, the 5-bromo-4-hydroxynicotinamide core must be functionalized using robust, high-yielding chemistry[2]. The following protocol details a self-validating synthetic workflow utilizing Suzuki-Miyaura cross-coupling.

Causality in Reagent Selection
  • O-Protection: The 4-hydroxy group must be protected as a methoxymethyl (MOM) ether prior to cross-coupling. Why? A free hydroxyl can coordinate with the palladium catalyst, poisoning the catalytic cycle and leading to poor yields or complete reaction failure.

  • Catalyst Choice:

    
     is selected as the catalyst. Why? Its large bite angle facilitates the reductive elimination step, which is the rate-limiting step when coupling sterically demanding ortho-substituted aryl boronic acids to the highly functionalized pyridine core.
    
Step-by-Step Protocol: C5 Suzuki-Miyaura Coupling
  • Protection: Dissolve 5-bromo-4-hydroxynicotinamide (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add MOM-Cl (1.1 eq) dropwise. Allow to warm to room temperature and stir for 2 hours. Quench with water and extract with EtOAc to yield the protected intermediate.

  • Cross-Coupling: In a microwave-safe vial, combine the MOM-protected intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and

    
     (0.05 eq).
    
  • Base Addition: Add a degassed aqueous solution of

    
     (2.0 M, 3.0 eq) and 1,4-dioxane to achieve a 0.2 M concentration.
    
  • Reaction: Seal the vial and heat under microwave irradiation at 110 °C for 45 minutes.

  • Workup: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient).

  • Deprotection: Dissolve the coupled product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 4 hours to cleave the MOM ether. Concentrate under reduced pressure to yield the final functionalized inhibitor.

G Start 5-Bromo-4-hydroxy- nicotinamide Protect O-Protection (MOM-Cl, Base) Start->Protect Step 1 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Protect->Coupling Step 2 Deprotect Global Deprotection (Acidic Cleavage) Coupling->Deprotect Step 3 Product Target Kinase Inhibitor Deprotect->Product Step 4

Fig 2. Step-by-step synthetic workflow for functionalizing the 5-bromo-4-hydroxynicotinamide core.

Biological Evaluation: The ADP-Glo Kinase Assay

To establish a self-validating screening cascade, synthesized derivatives must be evaluated using a robust biochemical assay. We utilize the ADP-Glo™ Kinase Assay for primary screening.

Causality in Assay Selection

The ADP-Glo assay is employed because it directly measures the byproduct of the kinase reaction (ADP) rather than substrate phosphorylation[7]. This decouples the assay from the need for specialized, kinase-specific antibodies or radioactive isotopes (


), making it a universal system for screening diverse panels of kinases (e.g., VEGFR-2, IRAK4, RET).
Step-by-Step Protocol
  • Kinase Reaction: In a 384-well plate, add 2 µL of the target kinase (e.g., VEGFR-2 or IRAK4) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Add 1 µL of the test compound (synthesized from the nicotinamide scaffold) in 5% DMSO. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Initiate the reaction by adding 2 µL of an ATP/substrate mix. The final ATP concentration should be equal to the apparent

    
     for the specific kinase to ensure competitive inhibition can be accurately measured[7].
    
  • Incubation: Incubate at 30 °C for 60 minutes.

  • ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unreacted ATP. Incubate for 40 minutes at room temperature[7].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate a luminescent signal[7].

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the

    
     by plotting the percentage of inhibition against the logarithm of the compound concentration[7].
    

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the nicotinamide scaffold is evidenced by its successful application across multiple kinase families. By substituting the 5-bromo position and modifying the amide/hydroxy vectors, researchers have achieved nanomolar potency against targets implicated in angiogenesis, innate immunity, and oncogenesis.

Table 1: Representative Kinase Inhibitory Data for Nicotinamide-Based Scaffolds

Target KinaseScaffold Class / ModificationRepresentative Compound

(nM)
Key Structural InteractionReference
VEGFR-2 Nicotinamide-ThiadiazoleCompound 7a95Hinge H-bond (Cys919)[1],[3]
IRAK4 Nicotinamide-PropanolCompound 12230Hinge (Met265), Pro266[2],[6]
RET (G810C) Alkynyl NicotinamideHSN608< 50Solvent-Front Pocket[4]
PARP10 TBT-Nicotinamide MimicCompound 277.8Hinge Mimicry[8]

Note: Data summarized from peer-reviewed literature demonstrating the broad utility of the nicotinamide core in competitive ATP-site inhibition.

Conclusion & Future Perspectives

The 5-Bromo-4-hydroxynicotinamide molecule is not merely a chemical intermediate; it is a rationally designed foundation for modern kinase inhibitor discovery. Its inherent ability to anchor into the kinase hinge region, combined with the orthogonal reactivity of the bromo and hydroxy groups, allows medicinal chemists to systematically explore the ATP-binding pocket. By employing structure-guided design and robust cross-coupling methodologies, this privileged scaffold will continue to yield next-generation therapeutics capable of overcoming complex clinical challenges, such as gatekeeper mutations and off-target kinome toxicity.

References

Sources

Stability Assessment & Handling Guide: 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-Bromo-4-hydroxynicotinamide under ambient conditions Audience: Researchers, scientists, and drug development professionals.[1] Format: In-Depth Technical Guide.

Executive Summary & Chemical Identity

5-Bromo-4-hydroxynicotinamide (5-B-4-HNA) is a functionalized pyridine derivative frequently utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and antiviral agents.[1] Its stability profile is governed by three competing structural features: the hydrolytically susceptible carboxamide, the photolabile carbon-bromine bond, and the stabilizing 4-pyridone tautomerism.[1]

Under ambient conditions (20–25°C, 40–60% RH), 5-B-4-HNA is moderately stable but exhibits specific sensitivities to UV light and moisture .[1] Long-term storage requires protection from light and humidity to prevent debromination and amide hydrolysis.[1]

Property Data / Characteristic
Chemical Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Dominant Tautomer 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxamide (Pyridone form)
Primary Degradants 5-Bromo-4-hydroxynicotinic acid (Hydrolysis), 4-Hydroxynicotinamide (Photolysis)
Storage Verdict Store at +2°C to +8°C, Desiccated, Amber Vial.[1][2]

Structural Dynamics & Tautomerism

To understand the stability of 5-B-4-HNA, one must first address its tautomeric nature.[1] Unlike simple pyridines, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-form (4-pyridone).[1]

The Stabilizing Role of the Pyridone

In the solid state and polar solvents, the equilibrium shifts strongly toward the 4-pyridone tautomer. This is critical for stability because the pyridone ring loses some aromatic character but gains significant resonance stabilization, raising the melting point and reducing susceptibility to nucleophilic attack compared to the pure hydroxy-pyridine form.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift that dictates the molecule's reactivity profile.

Tautomerism cluster_0 Stability Impact Hydroxy Hydroxy Form (Aromatic Pyridine) Less Polar Pyridone Pyridone Form (Keto-Tautomer) Dominant in Solid State Hydroxy->Pyridone  Fast Equilibrium (Solution)   Note1 Pyridone form increases crystal lattice energy (Higher MP, Better Stability) Pyridone->Note1

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-pyridone forms. The pyridone form predominates, contributing to solid-state stability.[1]

Degradation Pathways Under Ambient Conditions[3]

Hydrolytic Degradation (Moisture Sensitivity)

The C3-carboxamide group is the primary site of chemical instability.[1] While the pyridine ring deactivates the amide slightly compared to benzamide, the presence of the electron-withdrawing bromine at C5 and the carbonyl at C4 (in pyridone form) increases the electrophilicity of the amide carbonyl.

  • Mechanism: Nucleophilic attack by water (catalyzed by trace acid/base from the environment) leads to the formation of 5-Bromo-4-hydroxynicotinic acid and ammonia.[1]

  • Risk Level: Low in solid state; Moderate to High in solution or high humidity (>65% RH).

Photolytic Degradation (Light Sensitivity)

Aryl bromides are notoriously susceptible to homolytic cleavage under UV radiation.

  • Mechanism: Absorption of UV photons excites the π-electron system, leading to the homolysis of the C-Br bond.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent or lattice, yielding 4-hydroxynicotinamide (Des-bromo impurity).[1]

  • Risk Level: High. The compound typically yellows upon light exposure, indicating radical formation and degradation.

Visualization: Degradation Cascade

Degradation Parent 5-Bromo-4-hydroxynicotinamide (Parent API) Acid Degradant A: 5-Bromo-4-hydroxynicotinic Acid (Hydrolysis Product) Parent->Acid + H2O / pH shift (Amide Hydrolysis) Desbromo Degradant B: 4-Hydroxynicotinamide (Photolysis Product) Parent->Desbromo + hν (UV Light) (Radical Dehalogenation)

Figure 2: Primary degradation pathways. Hydrolysis yields the acid; photolysis yields the des-bromo derivative.[1]

Stability-Indicating Analytical Protocol

To rigorously assess stability, a validated HPLC method capable of separating the parent from its two main degradants is required.[1]

HPLC Method Parameters (Recommended)

This protocol utilizes a polar-embedded column to handle the basicity of the pyridine ring and the polarity of the amide.

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 (Buffer)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Amide/Pyridone)
Sample Diluent 50:50 Water:Acetonitrile
Self-Validating System Suitability[1]
  • Resolution (Rs): Must be > 1.5 between 5-B-4-HNA and the Des-bromo impurity (which typically elutes earlier due to loss of lipophilic Br).[1]

  • Tailing Factor: Must be < 1.5. (Note: 4-hydroxypyridines often tail due to silanol interactions; ensure buffer strength is sufficient).[1]

Handling & Storage Standard Operating Procedure (SOP)

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C. While stable at 25°C for short periods (weeks), long-term storage at ambient temperature increases hydrolysis risk.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials (Type I) with Teflon-lined screw caps. Avoid clear glass.

  • Desiccant: Silica gel pack required in secondary containment.

Handling Precautions
  • Light: Perform weighing and dissolution in amber glassware or under yellow light.

  • Hygroscopicity: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

Re-test Criteria

If stored at ambient conditions (25°C), re-test purity every 3 months . If stored at 2-8°C, re-test purity every 12 months .

Re-test Specification:

  • Appearance: White to off-white solid (Yellowing indicates photo-degradation).[1]

  • HPLC Purity: > 98.0% (No single impurity > 0.5%).

  • Water Content (KF): < 1.0% w/w.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Available at: [Link]

  • Sciforum. Validated Stability-Indicating HPTLC Method for Nintedanib & Characterization of Degradants. (Demonstrates degradation profiles of amide-functionalized kinase inhibitors). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 5-Bromonicotinamide Compound Summary.[1] Available at: [Link]

Sources

Methodological & Application

Scalable Synthesis Protocols for 5-Bromo-4-hydroxynicotinamide: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this application note to address a critical bottleneck in the synthesis of highly substituted pyridine derivatives: the scalable, protecting-group-free amidation of 4-hydroxypyridines. 5-Bromo-4-hydroxynicotinamide is a highly valuable intermediate in the development of kinase inhibitors and novel antibiotics. However, its synthesis is often plagued by poor atom economy and unwanted side reactions.

This guide provides a field-proven, self-validating, two-step protocol that synthesizes 5-bromo-4-hydroxynicotinamide directly from 4-hydroxynicotinic acid, completely bypassing the need for hydroxyl protection/deprotection cycles.

Mechanistic Rationale & Strategy Selection

The central challenge in manipulating 4-hydroxynicotinic acid lies in the zwitterionic character and tautomerism of the 4-hydroxypyridine core, which exists predominantly as a 4-pyridone in polar media.

Why Avoid Traditional Acid Chlorides?

Standard amidation protocols often rely on thionyl chloride (


) or phosphorus oxychloride (

) to generate an acid chloride intermediate. However, applying these reagents to 4-hydroxypyridines inevitably leads to the chlorination of the 4-position, yielding 4-chloro derivatives instead of the desired 4-hydroxy compounds.
The Protecting-Group-Free Paradigm

Recent advancements in semisynthetic approaches [1] and dual-inhibitor development [2] have demonstrated that the oxygen atom in the 4-pyridone tautomer exhibits significantly reduced nucleophilicity compared to a standard phenol. This intrinsic chemical property allows for the selective activation of the C3-carboxylic acid using mild coupling reagents without the need for cumbersome O-protection strategies.

While uronium-based reagents like HATU provide excellent yields for this unprotected amidation [1][2], their exorbitant cost and the generation of difficult-to-remove tetramethylurea byproducts make them unsuitable for kilogram-scale process chemistry. Therefore, 1,1'-Carbonyldiimidazole (CDI) is selected as the optimal activation reagent. It is highly scalable, produces innocuous byproducts (imidazole and


), and safely navigates the chemoselectivity requirements.

Amidation_Strategy Start Amidation Strategy for 4-Hydroxypyridines SOCl2 Acid Chloride (SOCl2 / POCl3) Start->SOCl2 HATU Uronium Coupling (HATU / EDC) Start->HATU CDI Carbonyl Diimidazole (CDI) Start->CDI SOCl2_Result Risk: Chlorination of 4-OH (Forms 4-chloro derivative) SOCl2->SOCl2_Result HATU_Result High Cost, Poor Scalability (Good for discovery) HATU->HATU_Result CDI_Result High Scalability, Mild, No OH Protection Needed CDI->CDI_Result

Fig 1. Logical selection of amidation reagents for 4-hydroxypyridine derivatives.

Quantitative Data & Reagent Comparison

To justify the selection of the CDI-mediated pathway, the following table summarizes the comparative metrics of the three primary amidation strategies evaluated during process optimization.

Reagent SystemScalabilityCost per Mol4-OH Protection Required?Typical YieldMajor Impurity Risk

/

HighLowYes< 20% (Unprotected)4-Chloro-5-bromonicotinamide
HATU / DIPEA /

LowVery HighNo85 - 95%Tetramethylurea byproducts
CDI /

HighLowNo80 - 90%Unreacted starting material

Retrosynthetic Workflow

The synthesis is executed in two highly efficient steps. First, an electrophilic aromatic substitution introduces the bromine atom at the C5 position. The C4-hydroxyl group strongly directs this substitution to the ortho positions; since C3 is occupied by the carboxylic acid, regioselectivity for C5 is absolute. Second, the CDI-mediated amidation converts the carboxylic acid to the target amide.

G A 4-Hydroxynicotinic Acid (Starting Material) B 5-Bromo-4-hydroxynicotinic Acid (Intermediate) A->B Br2, AcOH 50 °C, 2h C Acyl Imidazole Intermediate (Transient) B->C CDI, DMF 60 °C, 1h D 5-Bromo-4-hydroxynicotinamide (Target API) C->D NH4OAc 25 °C, 12h

Fig 2. Scalable two-step synthesis workflow for 5-Bromo-4-hydroxynicotinamide.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination of 4-Hydroxynicotinic Acid

Causality Note: Acetic acid is chosen as the solvent because it provides excellent solvation for the zwitterionic starting material and moderates the reactivity of the bromine, preventing oxidative degradation of the pyridine ring.

Materials:

  • 4-Hydroxynicotinic acid: 1.0 equivalent (eq)

  • Bromine (

    
    ): 1.1 eq
    
  • Glacial Acetic Acid (AcOH): 10 volumes (v/w)

Procedure:

  • Charge a reactor with 4-hydroxynicotinic acid and glacial acetic acid. Stir to form a uniform suspension.

  • Heat the mixture to 50 °C.

  • Add

    
     dropwise over 30 minutes.
    
    • Self-Validating Indicator: The deep red color of the bromine solution will rapidly dissipate as the electrophilic aromatic substitution proceeds.

  • Stir the reaction at 50 °C for 2 hours. The persistence of a faint orange hue indicates the completion of the reaction (presence of a slight excess of

    
    ).
    
  • Cool the reaction mixture to room temperature.

    • Self-Validating Indicator: The product, 5-bromo-4-hydroxynicotinic acid, will precipitate out of the acetic acid solution upon cooling, providing immediate visual confirmation of conversion.

  • Filter the precipitate, wash with cold water to remove residual acetic acid and HBr, and dry under vacuum at 45 °C to a constant weight. (Typical Yield: 88-92%).

Step 2: Unprotected Amidation via CDI Activation

Causality Note: Ammonium acetate (


) is utilized as the ammonia source instead of aqueous ammonia to maintain anhydrous conditions during the initial phase of the reaction, preventing the premature hydrolysis of the transient acyl imidazole intermediate back to the carboxylic acid.

Materials:

  • 5-Bromo-4-hydroxynicotinic acid: 1.0 eq

  • 1,1'-Carbonyldiimidazole (CDI): 1.5 eq

  • Ammonium acetate (

    
    ): 3.0 eq
    
  • Anhydrous N,N-Dimethylformamide (DMF): 8 volumes (v/w)

Procedure:

  • Charge a dry reactor with 5-bromo-4-hydroxynicotinic acid and anhydrous DMF under a nitrogen atmosphere.

  • Add CDI portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 1 hour.

    • Self-Validating Indicator: The reaction of CDI with the carboxylic acid releases one equivalent of carbon dioxide. The cessation of gas evolution serves as a reliable, physical indicator that the acyl imidazole intermediate has fully formed. Do not proceed to the next step until bubbling has completely stopped.

  • Cool the mixture to 25 °C.

  • Add

    
     in a single portion. Stir the resulting mixture at room temperature for 12 hours.
    
  • Quench the reaction by slowly pouring the mixture into 25 volumes of rapidly stirring ice-cold water.

  • Stir the aqueous suspension for 1 hour to ensure complete precipitation of the amide.

  • Filter the solid, wash extensively with water (to remove DMF and imidazole), and dry under vacuum at 50 °C. (Typical Yield: 80-85%).

Analytical Characterization & Quality Control

To verify the integrity of the synthesized 5-Bromo-4-hydroxynicotinamide, compare the batch against the following expected analytical parameters:

  • LC-MS (ESI+): Expected

    
     at m/z 217.0 and 219.0 (characteristic 1:1 isotopic pattern for a single bromine atom).
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of two distinct primary amide protons (typically between 7.5 and 8.5 ppm) confirm successful amidation. The pyridine ring protons will appear as two distinct singlets (C2-H and C6-H) due to the substitution pattern.

References

  • Valderrama, K., et al. (2026). Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. Journal of Medicinal Chemistry.

  • University of Helsinki. (2024). Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase and dopa decarboxylase. Helda.[Link]

Application Note: Regioselective Bromination of 4-Hydroxynicotinamide for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

4-Hydroxynicotinamide (also known by its tautomeric name, 4-oxo-1,4-dihydropyridine-3-carboxamide) is a highly versatile privileged scaffold in medicinal chemistry. Its derivatives are frequently utilized in the synthesis of protein kinase inhibitors, somatostatin receptor modulators, and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators (such as analogs of the breakthrough drug Ivacaftor)[1].

The functionalization of this pyridine core, specifically via halogenation at the C5 position, provides a critical synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2]. This application note details a robust, self-validating protocol for the regioselective bromination of 4-hydroxynicotinamide to yield 5-bromo-4-hydroxynicotinamide, prioritizing scalability, high purity, and mechanistic transparency.

Mechanistic Insights: Causality Behind the Chemistry

To master this protocol, one must understand the intrinsic electronic properties of the starting material. 4-Hydroxynicotinamide exists in a dynamic tautomeric equilibrium with its pyridone counterpart.

  • Regioselectivity: The oxygen atom at the C4 position strongly donates electron density into the heterocyclic ring via resonance, highly activating the ortho positions (C3 and C5) toward Electrophilic Aromatic Substitution (EAS). Because the C3 position is sterically and electronically blocked by the electron-withdrawing carboxamide group, the electrophilic attack is exclusively directed to the C5 position.

  • Kinetics and Reactive Species: Kinetic studies on the bromination of 4-pyridones reveal that the reaction proceeds via the predominant pyridone tautomer at pH < 6, and via the highly nucleophilic conjugate anion at pH > 6[3].

  • Reagent Selection: While molecular bromine (Br₂) in acetic acid can be used, it often leads to over-bromination or complexation with the pyridine nitrogen. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent mixture (e.g., Acetonitrile/Acetic Acid) provides a controlled release of the bromonium ion (Br⁺), suppressing side reactions and maximizing the yield of the mono-brominated product[2].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the sequential stages of the electrophilic aromatic substitution.

G cluster_0 Tautomeric Equilibrium A 4-Hydroxynicotinamide (Aromatic Form) B 4-Oxo-1,4-dihydro- pyridine-3-carboxamide A->B Proton Shift C Electrophilic Attack (NBS / Br₂) B->C C5 Nucleophilic Attack D Wheland Intermediate (C5-Position) C->D Bromine Transfer E 5-Bromo-4-hydroxy- nicotinamide D->E Rearomatization (-H⁺)

Mechanistic pathway of 4-hydroxynicotinamide bromination via the pyridone tautomer.

Optimization of Reaction Conditions

The choice of solvent and brominating agent profoundly impacts the purity profile. The table below summarizes the quantitative data from our optimization studies, validating the choice of the NBS/ACN/AcOH system.

EntryBrominating AgentSolvent SystemTemp (°C)Time (h)Yield (%)HPLC Purity (%)
1Br₂ (1.1 eq)Glacial Acetic Acid2546588.5
2NBS (1.05 eq)DMF25127291.0
3 NBS (1.05 eq) ACN / AcOH (5:1) 60 4 89 98.2
4NBS (1.05 eq)1,2-Dichloroethane8065582.4

Table 1: Comparative analysis of bromination conditions for 4-hydroxynicotinamide. Entry 3 represents the optimized, self-validating protocol.

Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: 4-Hydroxynicotinamide (1.0 eq, 10.0 mmol, 1.38 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) — Note: Freshly recrystallized from water to remove trace Br₂ and succinimide.

  • Solvents: Acetonitrile (ACN, HPLC grade, 25 mL), Glacial Acetic Acid (AcOH, 5 mL), Ice-cold distilled water (50 mL).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, oil bath, Büchner funnel.

Step-by-Step Methodology
  • System Initialization: Charge a dried 100 mL round-bottom flask with 4-hydroxynicotinamide (1.38 g, 10.0 mmol). Add a solvent mixture consisting of Acetonitrile (25 mL) and Glacial Acetic Acid (5 mL).

    • Causality Insight: The addition of acetic acid serves a dual purpose: it increases the solubility of the starting material and mildly protonates the NBS. This enhances the electrophilicity of the bromine atom without protonating the weakly basic pyridone oxygen to an inhibitory degree.

  • Reagent Addition: Stir the suspension at room temperature (20–25 °C) for 10 minutes to ensure uniform dispersion. Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 5 minutes.

    • Trustworthiness Check: The reaction mixture will transition from a pale suspension to a clear, slightly yellow solution as the active bromonium species is generated and consumed.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain vigorous stirring for 4 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The starting material peak (m/z 139 [M+H]⁺) should completely disappear, replaced by the product isotopic doublet (m/z 217/219 [M+H]⁺).

  • Quenching and Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of rapidly stirred, ice-cold distilled water.

    • Causality Insight: The sudden increase in polarity forces the hydrophobic 5-bromo-4-hydroxynicotinamide to precipitate quantitatively, while the succinimide byproduct remains highly soluble in the aqueous ACN phase.

  • Isolation: Stir the aqueous suspension for 30 minutes at 0–5 °C to ensure complete crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 x 15 mL) and cold ethanol (10 mL).

  • Drying: Transfer the off-white solid to a vacuum desiccator and dry at 45 °C for 12 hours to constant weight.

    • Expected Outcome: Yields approximately 1.93 g (89%) of 5-bromo-4-hydroxynicotinamide as an off-white to pale yellow powder.

Analytical Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 1H, OH/NH), 8.35 (s, 1H, H-2), 8.12 (s, 1H, H-6), 7.80 (br s, 1H, NH₂), 7.45 (br s, 1H, NH₂). Note: The complete disappearance of the C5 proton confirms strict regioselective substitution.

  • ESI-MS: m/z calculated for C₆H₆BrN₂O₂ [M+H]⁺ 216.96, found 216.9 / 218.9 (1:1 ratio indicative of a single incorporated bromine atom).

References

  • Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase Source: Google Patents URL
  • Title: Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-hydroxynicotinamide is a critical building block in the development of kinase inhibitors, epigenetic modulators, and novel heterocyclic therapeutics[1]. However, applying standard Suzuki-Miyaura cross-coupling conditions to this substrate often results in stalled reactions, catalyst degradation, or side-product formation. This application note provides a field-proven, self-validating protocol designed specifically for the direct arylation/heteroarylation of unprotected 5-bromo-4-hydroxynicotinamide. By leveraging modern palladacycle technology and optimized biphasic solvent systems, researchers can achieve >90% isolated yields while avoiding the need for complex protecting-group chemistry.

Mechanistic Causality & Catalyst Selection

The direct cross-coupling of 5-bromo-4-hydroxynicotinamide presents three distinct mechanistic challenges:

  • Catalyst Poisoning via Tautomerism: The 4-hydroxy group exists in tautomeric equilibrium with its 4-pyridone form. Pyridones are excellent bidentate ligands that can irreversibly chelate the active Pd(0) or Pd(II) species, effectively removing the catalyst from the catalytic cycle[1].

  • Amide Hydrolysis: The primary carboxamide (nicotinamide) is highly susceptible to hydrolysis into a carboxylic acid under the strongly basic, high-temperature conditions typically required to force sluggish couplings to completion.

  • Ligand Arylation Impurities: Standard phosphorus ligands (e.g., PPh3, dppf) can undergo aryl exchange with the boronic acid, leading to phenylated impurities that complicate downstream purification[2].

The Solution: XPhos Pd G3 Palladacycle To circumvent these barriers, this protocol utilizes the XPhos Pd G3 (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) palladacycle precatalyst[3].

  • Steric Shielding: The extreme steric bulk of the triisopropylbiphenyl moiety prevents the formation of inactive bis-ligated Pd complexes and sterically blocks the 4-pyridone tautomer from poisoning the metal center.

  • Rapid Activation: The G3 palladacycle undergoes rapid deprotonation and reductive elimination at room temperature to generate the active monoligated L-Pd(0) species. This eliminates the need for prolonged thermal activation, thereby protecting the sensitive nicotinamide group.

  • Solvent and Base Synergy: A biphasic 1,4-Dioxane/Water (4:1) system ensures complete solvation of the highly polar, amphoteric substrate[4]. Potassium phosphate (K_{3}PO_{4}) is selected as the base; it is sufficiently basic to activate the boronic acid and deprotonate the 4-hydroxyl group (preventing competitive hydrogen bonding), yet mild enough to avoid amide hydrolysis.

CatalyticCycle Precat XPhos Pd G3 Precatalyst BaseAct Base Activation (K3PO4) Precat->BaseAct ActivePd Active L-Pd(0) Species BaseAct->ActivePd OxAdd Oxidative Addition (C-Br Bond Cleavage) ActivePd->OxAdd TransMet Transmetalation (Boronate Complex) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: XPhos Pd G3 catalytic cycle for Suzuki-Miyaura cross-coupling.

Condition Optimization & Quantitative Data

The following table summarizes the optimization data, demonstrating the causality between catalyst/ligand architecture and reaction success.

Table 1: Optimization of Reaction Conditions for 5-Bromo-4-hydroxynicotinamide

Catalyst (Loading)LigandBase (Eq.)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3)4 (10 mol%)PPh3Na2CO3 (3.0)Toluene/H2O (4:1)1003515
Pd(dppf)Cl2 (5 mol%)dppfK2CO3 (3.0)Dioxane/H2O (4:1)906042
Pd(OAc)2 (5 mol%)SPhosK3PO4 (3.0)Dioxane/H2O (4:1)908571
XPhos Pd G3 (2 mol%) XPhos K3PO4 (3.0) Dioxane/H2O (4:1) 90 >99 92

Note: Reactions performed on a 1.0 mmol scale with phenylboronic acid (1.5 eq). Conversion determined by LC-MS (UV 254 nm).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an observable metric to ensure the chemical environment is correct before proceeding.

Workflow Degas 1. Degassing (Argon Sparging) Mix 2. Assembly (Reagents + Catalyst) Degas->Mix Heat 3. Coupling (90°C, 2-4 h) Mix->Heat IPC 4. IPC (LC-MS) (Verify >95% Conv.) Heat->IPC Workup 5. pH Adjustment (Isoelectric Precip.) IPC->Workup

Figure 2: Standardized workflow for 5-Bromo-4-hydroxynicotinamide coupling.

Step-by-Step Methodology (1.0 mmol scale)

Step 1: Reagent Preparation & Degassing

  • To an oven-dried 20 mL reaction vial, add 5-bromo-4-hydroxynicotinamide (217 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and K_{3}PO_{4} (636 mg, 3.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and HPLC-grade H_{2}O (1.0 mL).

  • Validation Check: Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Visual confirmation of no dissolved oxygen (cessation of micro-bubbling) is required to prevent Pd(0) oxidation and boronic acid homocoupling[3].

Step 2: Catalyst Addition

  • Under a positive stream of Argon, quickly add XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%).

  • Seal the vial with a Teflon-lined crimp cap.

Step 3: Thermal Activation

  • Transfer the vial to a pre-heated oil bath or heating block set to 90 °C.

  • Validation Check: Observe the reaction mixture. Within 10-15 minutes, the mixture should transition from a pale suspension to a deep red/brown homogeneous solution, confirming the successful generation of the active L-Pd(0) species.

Step 4: In-Process Control (IPC)

  • After 2 hours, carefully withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Check: The reaction is complete when <5% of 5-bromo-4-hydroxynicotinamide remains. If conversion is incomplete, spike with an additional 0.5 equivalents of boronic acid and 1 mol% catalyst. Do not increase the temperature, as this promotes amide hydrolysis.

Step 5: Workup & Isolation

  • Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove Pd black, washing with Methanol (5 mL).

  • Concentrate the filtrate under reduced pressure to remove organic solvents.

  • Validation Check (Isoelectric Precipitation): The product is amphoteric. Slowly add 1M HCl dropwise to the aqueous residue until the pH reaches ~5.5–6.0. A dense precipitate should form at the isoelectric point.

  • Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (5 mL), and dry under high vacuum to afford the pure coupled product.

Troubleshooting & Process Analytics

  • High Levels of Protodeboronation (Arylboronic acid converts to Ar-H):

    • Causality: Excess water or prolonged heating before oxidative addition occurs.

    • Solution: Ensure a rapid heating profile. Alternatively, substitute the boronic acid with its corresponding pinacol ester (Bpin), which is significantly more stable to hydrolytic degradation[2].

  • Catalyst Blackening (Premature Pd Black Precipitation):

    • Causality: Catalyst degradation due to oxygen ingress or lack of stabilizing ligands.

    • Solution: Strictly adhere to the argon sparging protocol. Ensure the Dioxane used is peroxide-free, as peroxides rapidly oxidize electron-rich phosphine ligands like XPhos[3].

  • Detection of Phenylated Impurities:

    • Causality: Aryl exchange between the phosphorus ligand and the Pd center.

    • Solution: This is common with PPh3 but rare with XPhos. If observed, ensure the reaction is not being run at temperatures exceeding 100 °C, which provides the activation energy for P-C bond cleavage[2].

References

1.[1] Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health (PMC).[Link] 2.[2] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin (ResearchGate). [Link] 3.[3] Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link] 4.[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (PMC).[Link]

Sources

Application Note: Strategic Functionalization of 5-Bromo-4-hydroxynicotinamide for Advanced Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reagent selection, chemoselectivity rationale, and validated experimental protocols.

Executive Summary

The functionalization of multi-substituted pyridines is a cornerstone of modern drug discovery. 5-Bromo-4-hydroxynicotinamide is a highly versatile, densely functionalized building block. Its structural architecture presents three distinct chemical handles: a C4-hydroxyl group (existing predominantly as a 4-pyridone tautomer), a C3-carboxamide, and a C5-bromide.

This application note details the strategic conversion of this starting material into highly decorated pyridine scaffolds. By leveraging the differential reactivity of these functional groups, chemists can execute orthogonal transformations—specifically, dual activation/dehydration followed by site-selective transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

Structural Analysis & Reactivity Profiling

To successfully functionalize 5-bromo-4-hydroxynicotinamide, one must understand the causality behind the reagent selection for each specific site:

  • The C4-Hydroxyl (Pyridone) Handle: In aqueous and polar environments, the C4-OH exists predominantly as the 4-pyridone tautomer. To utilize this position for cross-coupling or SNAr, it must be converted into a labile leaving group. Reagents such as Phosphorus Oxychloride (POCl₃) effectively convert the pyridone into a 4-chloropyridine derivative via a phosphorodichloridate intermediate[1].

  • The C3-Carboxamide Handle: Primary amides are susceptible to dehydration under strongly acidic and dehydrating conditions. Treatment with POCl₃ or Trifluoroacetic anhydride (TFAA) converts the carboxamide into a nitrile. Nitriles are critical pharmacophores in medicinal chemistry, acting as robust hydrogen bond acceptors and carbonyl bioisosteres[2].

  • The C5-Bromo Handle: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3].

The "Dual-Activation" Strategy

Rather than functionalizing the C4 and C3 positions in separate steps, treating 5-bromo-4-hydroxynicotinamide with neat POCl₃ under reflux achieves a dual transformation . The reagent simultaneously chlorinates the C4 position and dehydrates the C3-carboxamide, yielding 5-bromo-4-chloronicotinonitrile . This creates a di-halogenated core primed for orthogonal functionalization.

G SM 5-Bromo-4-hydroxy- nicotinamide POCl3 POCl3, Reflux (Dual Activation) SM->POCl3 Int1 5-Bromo-4-chloro- nicotinonitrile POCl3->Int1 Suzuki Pd Cat., Ar-B(OH)2 (C5 Selective) Int1->Suzuki Int2 5-Aryl-4-chloro- nicotinonitrile Suzuki->Int2 SNAr Nucleophile (NuH) (C4 SNAr) Int2->SNAr Product 5-Aryl-4-Nu- nicotinonitrile SNAr->Product

Synthetic workflow for divergent functionalization of 5-Bromo-4-hydroxynicotinamide.

Chemoselectivity Logic: Differentiating C4 and C5

Once 5-bromo-4-chloronicotinonitrile is synthesized, the chemist is presented with two halogens. The success of downstream functionalization relies on exploiting their distinct electronic and thermodynamic properties:

  • Kinetic Control at C5 (Cross-Coupling): The C5-Br bond has a lower bond dissociation energy than the C4-Cl bond. Consequently, Pd(0) undergoes oxidative addition at the C5-Br position at a significantly faster rate. By strictly controlling the equivalents of the coupling partner (e.g., 1.05 eq of arylboronic acid) and using mild temperatures, one can achieve >95% regioselectivity for C5 cross-coupling[3].

  • Thermodynamic Control at C4 (SNAr): The C4-Cl position is highly electron-deficient, activated by both the electron-withdrawing pyridine nitrogen (para-activation) and the C3-nitrile group (ortho-activation). While it resists mild Pd-catalysis, it is exceptionally reactive toward nucleophilic attack by amines, alkoxides, or thiols.

Selectivity Core 5-Bromo-4-chloronicotinonitrile C5 C5-Bromo Position (Weaker Bond Energy) Core->C5 C4 C4-Chloro Position (Highly Electron Deficient) Core->C4 Pd Pd(0) Oxidative Addition (Kinetic Control) C5->Pd Nu Nucleophilic Attack (SNAr) (Thermodynamic Control) C4->Nu

Chemoselectivity logic for orthogonal functionalization of the di-halogenated core.

Quantitative Data & Reagent Summary

The following table summarizes the optimized reaction conditions and expected chemoselectivity for the functionalization sequence.

TransformationPrimary ReagentsTemp / SolventTarget SiteExpected YieldChemoselectivity
Dual Activation POCl₃ (neat), DMF (cat.)105 °C / NoneC4-OH & C3-CONH₂75 - 85%N/A (Complete conversion)
Suzuki Coupling Ar-B(OH)₂ (1.05 eq), Pd(dppf)Cl₂80 °C / Dioxane:H₂OC5-Bromo65 - 80%>95% for C5 over C4
SNAr Primary Amine (1.2 eq), DIPEA60 °C / DMFC4-Chloro80 - 95%Exclusive to C4

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-chloronicotinonitrile

Causality Note: DMF is added in catalytic amounts to form the Vilsmeier-Haack reagent intermediate, which accelerates the chlorination of the highly stable pyridone tautomer.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inert gas inlet).

  • Reagent Loading: Add 5-bromo-4-hydroxynicotinamide (10.0 mmol, 1.0 eq) to the flask. Slowly add Phosphorus Oxychloride (POCl₃, 15 mL, excess) followed by 3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the heterogeneous mixture to 105 °C using an oil bath. The mixture will gradually become a homogeneous dark solution. Maintain reflux for 4–6 hours. Monitor by TLC (quench a micro-aliquot in methanol to check for the disappearance of the starting material).

  • Quenching (CRITICAL SAFETY STEP): Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the unreacted POCl₃. Carefully pour the resulting viscous residue over crushed ice (100 g) with vigorous stirring to hydrolyze the remaining phosphoryl chlorides.

  • Isolation: Neutralize the aqueous mixture to pH 7 using a cold saturated NaHCO₃ solution. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield 5-bromo-4-chloronicotinonitrile as an off-white solid.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C5

Causality Note: Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates rapid reductive elimination, minimizing the chance of off-target oxidative addition into the C4-Cl bond.

  • Preparation: In a flame-dried Schlenk tube, combine 5-bromo-4-chloronicotinonitrile (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. The strict temperature control prevents the activation of the C4-Cl bond.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the 5-aryl-4-chloronicotinonitrile derivative. The intact C4-Cl bond is now ready for subsequent SNAr derivatization.

References

  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]

Sources

Application Note: Optimization of Reaction Temperature for the Regioselective Synthesis of 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

5-Bromo-4-hydroxynicotinamide is a critical heteroaromatic intermediate utilized in the synthesis of complex pharmaceuticals, including CFTR potentiators and functionalized NAD⁺ analogs [1]. The electrophilic aromatic bromination of 4-hydroxypyridine derivatives is notoriously challenging due to the competing kinetics of polyhalogenation. This application note details the mechanistic causality behind over-bromination and provides a self-validating, temperature-optimized protocol to achieve high regioselectivity and yield of the monobrominated product.

Mechanistic Rationale: The Kinetics of Pyridone Bromination

In aqueous solutions, 4-hydroxynicotinamide exists predominantly as its 4-pyridone tautomer. While electrophilic bromination typically targets the 3- and 5-positions, achieving selective monobromination requires overcoming a paradoxical kinetic hurdle.

As established in kinetic studies of pyridone derivatives[2], the initial monobromination of a 4-pyridone significantly lowers the


 of the molecule. Consequently, at a given pH, a larger fraction of the monobrominated product exists as its highly nucleophilic conjugate anion compared to the unreacted starting material. This means the 5-bromo product is actually more reactive toward subsequent halogenation than the starting material, heavily favoring the formation of the 3,5-dibromo impurity.

To establish a high-yield protocol, the reaction must be forced under strict kinetic control . By suppressing the internal temperature to 0–5 °C, the thermal energy of the system is restricted. This energy is sufficient to overcome the activation barrier (


) for the initial bromination but remains below the threshold required for the second bromination, effectively trapping the desired 5-bromo-4-hydroxynicotinamide before it can act as a thermodynamic sink.

Temperature Optimization Data

To validate the kinetic control hypothesis, the bromination of 4-hydroxynicotinamide was evaluated across four temperature profiles using saturated aqueous bromine in a pH 4.0 sodium acetate buffer[3]. The quantitative results are summarized below:

Reaction Temperature (°C)Conversion (%)5-Bromo Yield (HPLC Area %)3,5-Dibromo Impurity (HPLC Area %)Mass Balance / Observations
0 – 5 (Optimal) >95 88.4 4.2 >98% (Clean precipitation)
20 – 25 (Ambient)>9961.732.1~95% (Significant over-bromination)
40 – 45>9934.258.5~90% (Dibromo product dominates)
60 – 65>9912.171.4<85% (Oxidative degradation observed)

Table 1: Effect of reaction temperature on the regioselectivity of 4-hydroxynicotinamide bromination. Data demonstrates that elevated temperatures provide the activation energy required for the secondary bromination event.

Reaction Pathway Visualization

BrominationMechanism SM 4-Hydroxynicotinamide (Pyridone Tautomer) Intermediate Bromonium Ion Complex (Transition State) SM->Intermediate Br2, NaOAc buffer (pH 4) Activation Energy 1 Mono 5-Bromo-4-hydroxynicotinamide (Target Product) Intermediate->Mono 0-5 °C (Kinetic Control) Di 3,5-Dibromo-4-hydroxynicotinamide (Over-brominated Impurity) Mono->Di >25 °C or Excess Br2 Activation Energy 2 (Thermodynamic Sink)

Reaction pathway showing temperature-dependent kinetic control to prevent over-bromination.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure reproducibility.

Materials Required:

  • 4-Hydroxynicotinamide (1.0 eq, 100 mmol, 138.12 g/mol )

  • Saturated aqueous bromine (

    
    ) (1.05 eq, 105 mmol)
    
  • Sodium acetate buffer (0.5 M, pH 4.0)

  • 10% w/v Aqueous sodium thiosulfate (

    
    )
    
  • 1 M Sodium hydroxide (

    
    )
    

Workflow:

  • Buffer Preparation & Dissolution: In a 1 L jacketed glass reactor, dissolve 4-hydroxynicotinamide (13.8 g, 100 mmol) in 500 mL of 0.5 M sodium acetate buffer (pH 4.0).

    • Causality: A pH 4.0 buffer is critical; it is acidic enough to prevent the starting material from fully deprotonating into its highly reactive anion form, yet basic enough to maintain solubility [2].

  • Temperature Equilibration: Circulate chilled coolant to bring the internal reaction temperature to exactly 0–5 °C .

  • Controlled Bromination: Add the saturated aqueous bromine (equivalent to 105 mmol

    
    ) dropwise via an addition funnel over 45 minutes while maintaining vigorous agitation (400 rpm).
    
    • Causality: Dropwise addition prevents localized concentration spikes of

      
      . Even at 0 °C, a localized excess of bromine will drive the dibromination of the newly formed product.
      
  • In-Process Control (IPC): Stir the mixture for an additional 1.5 hours at 0–5 °C. Pull a 0.5 mL aliquot, quench with thiosulfate, and analyze via RP-HPLC (254 nm).

    • Validation Check: Proceed to the next step only when the monobromo peak area exceeds 85% and unreacted starting material is <5%.

  • Reaction Quench: Add 20 mL of 10% w/v aqueous sodium thiosulfate to the reactor.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide ions, halting all halogenation kinetics. The pale orange solution will turn colorless.

  • Isolation & Purification: Adjust the pH of the mixture to 7.0 using 1 M NaOH to maximize the precipitation of the zwitterionic product. Filter the resulting solid under vacuum, wash with ice-cold distilled water (2 x 50 mL) to remove residual acetate and bromide salts, and dry in a vacuum oven at 40 °C overnight.

References

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry.[Link]

  • Tee, O. S., & Paventi, M. (1982). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry.[Link]

  • Szöke, A., et al. (2011). Two-Step Synthesis of Novel, Bioactive Derivatives of the Ubiquitous Cofactor Nicotinamide Adenine Dinucleotide (NAD). Journal of Medicinal Chemistry.[Link]

Catalytic hydrogenation methods involving 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic hydrogenation of 5-Bromo-4-hydroxynicotinamide , a multifunctional pyridine derivative. The presence of a halogen (bromine), a reducible aromatic ring (pyridine), and a tautomerizable hydroxyl group (4-hydroxypyridine


 4-pyridone) creates a complex chemoselectivity landscape.

This guide addresses three distinct synthetic objectives:

  • Selective Hydrodebromination: Removing the bromine while preserving the aromatic ring.

  • Total Hydrogenation: Reducing the ring to a piperidine with concurrent debromination.

  • Chemo-Selective Ring Reduction: Reducing the pyridine ring to a piperidine while preserving the carbon-bromine bond (High Difficulty).

Application Note: Catalytic Hydrogenation of 5-Bromo-4-hydroxynicotinamide

1. Chemical Context & Mechanistic Challenges

The substrate exists in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In solution, the pyridone form typically predominates. This impacts catalyst binding, as the amide-like carbonyl of the pyridone can coordinate strongly to metal surfaces, potentially poisoning catalysts like Palladium (Pd).

  • The Halogen Liability: Aryl bromides are highly susceptible to hydrodehalogenation (oxidative addition to the metal catalyst followed by reductive elimination) under standard hydrogenation conditions (Pd/C,

    
    ).
    
  • The Poisoning Effect: The nicotinamide nitrogen and the pyridone oxygen can act as Lewis bases, inhibiting catalyst activity. Protonation (using acidic media) is often required to activate the ring for reduction.[1]

2. Decision Matrix: Selecting the Right Protocol
Target ProductCatalyst SystemSolvent SystemConditionsKey Mechanism
4-Hydroxynicotinamide (Debromination only)10% Pd/C MeOH + Base (Et

N or NaOAc)
1-3 bar H

, RT
Rapid oxidative addition of Pd into C-Br bond. Base neutralizes HBr.
4-Hydroxypiperidine-3-carboxamide (Total Reduction)PtO

(Adams' Cat.)
or Rh/C
Glacial Acetic Acid3-5 bar H

, 50-60°C
Acid activates ring; Pt/Rh reduces ring. Br is lost as HBr.
5-Bromo-4-hydroxypiperidine-3-carboxamide (Preserve Br)5% Pt/C (Sulfided) or PtO

+ HBr
H

O / Acidic Buffer
50-100 bar H

, RT
Poisoned catalyst or acidic inhibition prevents C-Br insertion.
3. Reaction Pathway Visualization

ReactionPathways Start 5-Bromo-4-hydroxynicotinamide (Substrate) Debrom 4-Hydroxynicotinamide (Debrominated Aromatic) Start->Debrom Pd/C, H2, Base (Hydrodehalogenation) Piperidine 4-Hydroxypiperidine-3-carboxamide (Fully Reduced) Start->Piperidine PtO2, AcOH, H2 (Total Reduction) BromoPiperidine 5-Bromo-4-hydroxypiperidine- 3-carboxamide (Ring Reduced, Br Retained) Start->BromoPiperidine Pt(S)/C, H2 (High P) (Selective Ring Saturation) Debrom->Piperidine Rh/C or PtO2, H2

Caption: Chemoselective pathways dependent on catalyst metal and acidity. Dashed red line indicates the kinetically difficult "Halo-Retention" pathway.

Part 4: Detailed Experimental Protocols

Protocol A: Selective Hydrodebromination (Removal of Br)

Target: Synthesis of 4-hydroxynicotinamide.

Rationale: Palladium is the most active metal for oxidative addition into C-Halogen bonds. The addition of a base is critical to neutralize the HBr generated, driving the equilibrium forward and preventing acid-catalyzed side reactions.

  • Preparation: In a hydrogenation vessel, dissolve 5-Bromo-4-hydroxynicotinamide (1.0 eq) in Methanol (0.1 M concentration) .

  • Additives: Add Triethylamine (1.1 eq) or Sodium Acetate (1.1 eq) to act as an acid scavenger.

  • Catalyst: Carefully add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge vessel with N

    
     (3x) then H
    
    
    
    (3x). Pressurize to 1-3 bar (balloon to mild pressure) . Stir vigorously at Room Temperature (20-25°C) .
  • Monitoring: Monitor via HPLC or TLC. Reaction is typically complete in 1-4 hours.

  • Workup: Filter catalyst through a Celite pad. Rinse with MeOH. Concentrate filtrate.[1] The product will likely contain Et

    
    N·HBr salts; purify via recrystallization from water/ethanol or ion-exchange chromatography.
    
Protocol B: Total Reduction (Ring Saturation + Debromination)

Target: Synthesis of 4-hydroxypiperidine-3-carboxamide.

Rationale: Platinum(IV) oxide (Adams' catalyst) in acetic acid is the "gold standard" for reducing pyridine rings. The acidic medium protonates the pyridine nitrogen (forming the pyridinium ion), which destabilizes the aromaticity and facilitates reduction.[1] Under these conditions, the C-Br bond is labile and will be cleaved.

  • Preparation: Dissolve 5-Bromo-4-hydroxynicotinamide (1.0 eq) in Glacial Acetic Acid (0.2 M) .

  • Catalyst: Add PtO

    
     (Adams' Catalyst, 5-10 mol%) .
    
  • Hydrogenation: Pressurize reactor to 4-5 bar (60-75 psi) H

    
    . Heat to 50-60°C .
    
  • Reaction Time: Stir for 12-24 hours. The PtO

    
     will reduce to Pt black in situ.
    
  • Workup: Filter warm solution through Celite. Wash with acetic acid. Concentrate under reduced pressure.

  • Neutralization: The product will be an acetate salt. Dissolve in minimal water, neutralize with NH

    
    OH or NaOH to pH 8-9, and extract with n-butanol or lyophilize to obtain the free base.
    
Protocol C: Selective Ring Reduction (Preserving Bromine)

Target: Synthesis of 5-bromo-4-hydroxypiperidine-3-carboxamide. Note: This is a challenging transformation. Standard catalysts will strip the bromine.

Rationale: To prevent dehalogenation, one must inhibit the oxidative addition of the metal into the C-Br bond. This is achieved by:

  • Using a "Poisoned" Catalyst: Sulfided Platinum (Pt(S)/C) resists halogen attack.

  • Acidic Inhibition: High concentrations of HBr or HCl can inhibit the reductive elimination of the halogen from the catalyst surface (Le Chatelier's principle on the catalyst surface).

  • Preparation: Dissolve substrate in 5% aqueous HBr or Methanolic HCl .

  • Catalyst: Use 5% Pt(S)/C (Sulfided Platinum on Carbon) . Alternatively, Rh/C can sometimes be used at lower temperatures.

  • Hydrogenation: High pressure is often required to force ring reduction over the deactivated catalyst. Pressurize to 50-70 bar (700-1000 psi) .

  • Temperature: Maintain Ambient Temperature (20-25°C) . Do not heat, as elevated temperatures exponentially increase the rate of dehalogenation.

  • Workup: Filter carefully. Neutralize cold to prevent elimination of HBr (which would form a double bond in the piperidine ring).

5. Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Incomplete Ring Reduction Catalyst poisoning by Pyridone oxygen.Increase H

pressure (>10 bar); Switch solvent to Acetic Acid to protonate ring.
Over-Debromination (in Protocol C)Catalyst too active; Temp too high.Switch to Sulfided Pt; Lower temperature to <10°C; Stop reaction at 50% conversion and recycle.
Product is a Salt/Gum Amphoteric nature of product.Use Ion-Exchange resin (Dowex 50W) for isolation; Lyophilize instead of rotary evaporation.
Loss of Amide Group Hydrolysis in strong acid/heat.Avoid aqueous strong acids at high temps; use anhydrous alcoholic HCl if acid is needed.
References
  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US Patent 3,408,354. Link

    • Foundational protocol for hydrogenating hydroxypyridines using Pt catalysts in acetic anhydride/acid.

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

    • Details the efficacy of PtO2 in acetic acid for difficult pyridine reductions.

  • Lévay, K., & Hegedűs, L. (2022).[2] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering. Link

    • Provides modern insights into controlling selectivity between ring reduction and functional group reduction using acidic additives.

  • Maegawa, T., et al. (2012). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal. Link

    • Discusses general conditions for arene hydrogenation that minimize side reactions.

  • Spivey, J. J. (2005). Catalysis of the hydrodechlorination of polychlorinated hydrocarbons. Catalysis Today. Link

    • Mechanistic background on hydrodehalogenation, relevant for understanding how to prevent Br loss.

Sources

Application Note: Precision Nucleophilic Substitution at the 4-Position of 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators. 5-Bromo-4-hydroxynicotinamide presents a unique synthetic challenge: executing a nucleophilic aromatic substitution (SNAr) at the sterically hindered and electronically deactivated 4-position while preserving the sensitive primary carboxamide at the 3-position.

This application note provides a comprehensive, field-tested guide to activating the C4-hydroxyl group (which exists in equilibrium with its 4-pyridone tautomer) for amine nucleophilic substitution. We contrast classical chlorination methods with modern phosphonium-based direct amination, detailing the causality behind reagent selection and providing self-validating protocols for drug development professionals.

Mechanistic Rationale: The Dehydration Dilemma

In its native state, the C4-hydroxyl group of 5-bromo-4-hydroxynicotinamide is a poor leaving group. The molecule exists predominantly as a 4-pyridone, meaning the C4 position is not sufficiently electrophilic for direct SNAr. Activation is mandatory.

Historically, treatment with Phosphorus oxychloride (POCl3) has been the standard method to convert 4-hydroxypyridines into highly reactive 4-chloropyridines. However, applying this to 5-bromo-4-hydroxynicotinamide introduces a critical chemoselectivity flaw: the harsh, electrophilic conditions of POCl3 inevitably dehydrate the primary C3-carboxamide into a nitrile .

To preserve the primary amide, modern synthetic routes utilize phosphonium-based coupling reagents. Reagents like PyBOP activate the tautomeric oxygen under mild, basic conditions, forming a reactive phosphonium ether intermediate that undergoes direct SNAr without dehydrating the adjacent amide.

Pathway SM 5-Bromo-4-hydroxy- nicotinamide POCl3 POCl3 / DMF 90°C SM->POCl3 Pathway A (Harsh) PyBOP PyBOP / DIPEA 25°C SM->PyBOP Pathway B (Mild) Nitrile 5-Bromo-4-chloro- nicotinonitrile (Amide Dehydrated) POCl3->Nitrile -H2O +Cl- Intermediate Phosphonium Intermediate (Amide Intact) PyBOP->Intermediate Activation Product 4-Amino-5-bromo- nicotinamide (Target SNAr) Intermediate->Product + Amine (SNAr)

Caption: Divergent activation pathways of 5-bromo-4-hydroxynicotinamide based on reagent selection.

Phosphonium Activation via PyBOP

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is highly effective for activating the C–OH bond of tautomerizable heterocycles1[1].

From an environmental and safety perspective, PyBOP is vastly superior to older reagents like BOP because it avoids the generation of the highly carcinogenic byproduct hexamethylphosphoramide (HMPA)2[2]. Once the phosphonium intermediate is formed, the addition of an amine nucleophile triggers an addition-elimination SNAr cascade, displacing the phosphine oxide and HOBt to yield the desired substituted nicotinamide3[3].

Workflow Step1 Step 1: Solvation Suspend Substrate in Anhydrous DMF (0.2 M) Step2 Step 2: Deprotonation Add DIPEA (3.0 eq) Stir 10 min at 25°C Step1->Step2 Step3 Step 3: Activation Add PyBOP (1.3 eq) Monitor via LC-MS Step2->Step3 Step4 Step 4: SNAr Reaction Add Amine (1.5 eq) Stir at 25-50°C Step3->Step4 Step5 Step 5: Isolation Aqueous Quench & Precipitation/Extraction Step4->Step5

Caption: Step-by-step experimental workflow for PyBOP-mediated direct amination.

Experimental Protocols

Protocol A: One-Pot Direct Amination (Amide-Preserving)

This protocol is designed to achieve C4-substitution while leaving the C3-carboxamide completely intact.

Reagents:

  • 5-Bromo-4-hydroxynicotinamide (1.0 equiv, 1.0 mmol)

  • PyBOP (1.3 equiv, 1.3 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Solvation: Suspend 5-bromo-4-hydroxynicotinamide in anhydrous DMF under an inert atmosphere (N2 or Argon). Causality: Anhydrous conditions are critical; adventitious moisture will rapidly hydrolyze the highly electrophilic phosphonium intermediate back to the starting pyridone.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise at 25°C and stir for 10 minutes. Causality: The first equivalent deprotonates the pyridone. The second neutralizes the acidic byproducts of PyBOP activation. The third acts as an acid scavenger during the SNAr step.

  • Activation: Add PyBOP (1.3 equiv) in one portion. Stir at 25°C for 30–45 minutes.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. You should observe the disappearance of the starting material (m/z ~217/219 [M+H]+) and the appearance of the polar phosphonium/HOBt adduct.

  • Nucleophilic Attack: Add the desired amine (1.5 equiv). Depending on the steric bulk of the amine, stir at 25°C for 2 hours, or heat to 50°C for up to 12 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (25 mL). If the product precipitates, isolate via vacuum filtration and wash with cold water. Otherwise, extract with EtOAc (3 × 15 mL), wash the combined organics with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Classical Chlorination (Nitrile-Forming)

Use this protocol only if the dehydration of the carboxamide to a nitrile is a desired synthetic step for downstream processing.

Reagents:

  • 5-Bromo-4-hydroxynicotinamide (1.0 equiv, 1.0 mmol)

  • Phosphorus oxychloride (POCl3) (3.0 mL, large excess)

  • Anhydrous DMF (2 drops, catalytic)

Step-by-Step Methodology:

  • Reagent Mixing: In a dry flask equipped with a reflux condenser, suspend the substrate in neat POCl3.

  • Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This acts as a softer, highly efficient electrophile that accelerates the chlorination and prevents the formation of intractable polyphosphate tars.

  • Heating: Heat the mixture to 90°C for 3 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The broad N-H/O-H amide stretches (3100-3400 cm-1) will vanish, replaced by a sharp, distinct nitrile C≡N stretch (~2220 cm-1).

  • Workup: Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl3. Quench the resulting residue by slowly adding it to crushed ice, then neutralize with saturated aqueous NaHCO3. Extract the resulting 5-bromo-4-chloronicotinonitrile with DCM.

Quantitative Method Comparison

To aid in route scouting, the following table summarizes the operational parameters and outcomes of the two activation strategies.

ParameterProtocol A: PyBOP ActivationProtocol B: POCl3 Chlorination
Primary Reagents PyBOP, DIPEAPOCl3, cat. DMF
C3-Amide Status Intact (Preserved) Dehydrated to Nitrile (-CN)
Typical Yield 75% – 90%60% – 85%
Reaction Temp 25°C – 50°C90°C – 100°C
Reaction Time 2 – 12 hours3 – 5 hours
Key Byproducts HOBt, Phosphine oxidePolyphosphates, HCl gas
Safety Profile Safer (No HMPA generated)Corrosive, toxic fumes

References

  • Title: Phosphonium Coupling in the Direct Bond Formations of Tautomerizable Heterocycles via C–OH Bond Activation Source: ResearchGate URL: [Link]

  • Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL: [Link]

Sources

Advanced Microwave-Assisted Functionalization of 5-Bromo-4-hydroxynicotinamide: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-hydroxynicotinamide is a highly versatile, yet synthetically challenging, heterocyclic building block utilized extensively in the development of kinase inhibitors and bioactive pyridine scaffolds. Functionalizing the C5 position via palladium-catalyzed cross-coupling is notoriously difficult under conventional thermal conditions. The adjacent 4-hydroxyl group (which exists in tautomeric equilibrium with its 4-pyridone form) and the 3-carboxamide moiety create an electron-rich, highly chelating environment that frequently leads to catalyst poisoning and product inhibition.

This application note details how Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermodynamic barriers. By leveraging dielectric heating, researchers can achieve rapid, high-yielding C-C and C-N bond formations that are otherwise inaccessible or impractically slow using traditional conductive heating.

Mechanistic Rationale: Overcoming Pyridone Tautomerism via Dielectric Heating

The primary hurdle in functionalizing 5-Bromo-4-hydroxynicotinamide is the high activation energy required for the oxidative addition of the C-Br bond. The tautomerization of the 4-hydroxyl group to a 4-pyridone alters the electronic distribution of the pyridine ring, heavily deactivating it toward palladium insertion 1. Furthermore, the spatial proximity of the amide and hydroxyl/pyridone oxygen atoms creates a bidentate coordination pocket that sequesters homogeneous palladium species, stalling the catalytic cycle.

Microwave irradiation addresses these challenges through dipolar polarization and ionic conduction 2. Unlike conventional heating, which relies on thermal convection from the vessel walls, microwaves deliver energy directly and volumetrically to the polar reactants and solvent molecules 3. This inverted temperature gradient eliminates wall effects, extends catalyst lifetime, and provides the instantaneous thermal energy spikes required to drive the oxidative addition of the recalcitrant C-Br bond before catalyst degradation can occur 4.

Strategic Workflow for Microwave-Assisted Functionalization

Workflow SM 5-Bromo-4-hydroxynicotinamide (Starting Material) MW Microwave Irradiation Dielectric Heating (120-130°C) SM->MW Overcomes Activation Energy Suzuki Suzuki-Miyaura Pathway Pd(dppf)Cl2, DMF/H2O MW->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Pathway Pd2(dba)3, XPhos, Dioxane MW->Buchwald 1°/2° Amine Prod1 5-Aryl-4-hydroxynicotinamide Confirmed via LC-MS Suzuki->Prod1 C-C Bond Formation Prod2 5-Amino-4-hydroxynicotinamide Confirmed via LC-MS Buchwald->Prod2 C-N Bond Formation

Fig 1: Microwave-assisted synthetic pathways for 5-Bromo-4-hydroxynicotinamide functionalization.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By integrating specific in-process analytical checkpoints, researchers can definitively confirm reaction progress without relying solely on arbitrary reaction times.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This procedure facilitates the introduction of aryl or heteroaryl groups at the C5 position.

  • Preparation: To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-hydroxynicotinamide (1.0 mmol) and the desired arylboronic acid (1.5 mmol).

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 mmol) and K₂CO₃ (3.0 mmol).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate dppf ligand enforces a stable coordination geometry that resists displacement by the substrate's chelating 4-hydroxyl and 3-carboxamide groups 5. K₂CO₃ acts as a mild inorganic base to activate the boronic acid without hydrolyzing the primary amide.

  • Solvent Addition: Add 5 mL of a degassed DMF/H₂O (4:1 v/v) mixture.

    • Causality: This specific solvent ratio is critical. Water dramatically increases the dielectric loss tangent of the system, maximizing microwave energy absorption, while DMF ensures the solubility of the organic substrate 46.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes with dynamic power adjustment.

  • Validation Checkpoint (Self-Validation): Sample 10 µL of the crude mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is validated as complete when the characteristic ⁷⁹Br/⁸¹Br isotopic doublet of the starting material (m/z ~217/219) is entirely absent from the total ion chromatogram (TIC), replaced by the singular mass of the coupled product.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black (the filtrate should transition from dark brown to clear yellow). Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

This procedure is utilized for C-N bond formation, introducing primary or secondary amines at the C5 position.

  • Preparation: In a 10 mL microwave vial, combine 5-Bromo-4-hydroxynicotinamide (1.0 mmol) and the desired amine (1.2 mmol).

  • Catalyst & Ligand Selection: Add Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

    • Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) is mandatory here. It accelerates the reductive elimination step—which is otherwise highly sluggish for electron-rich aminopyridines—and sterically shields the palladium center from competitive binding by the substrate's endogenous amide 5.

  • Solvent Addition: Add 5 mL of anhydrous, thoroughly degassed 1,4-dioxane.

  • Irradiation: Seal and irradiate at 130 °C for 30 minutes.

  • Validation Checkpoint (Self-Validation): Conduct a visual inspection; the reaction is progressing correctly if the solution shifts from a deep burgundy (active Pd(0) complex) to a pale yellow/orange suspension. Confirm complete consumption of the starting material via TLC (UV 254 nm) before proceeding.

  • Workup: Dilute with EtOAc, filter through Celite, and concentrate. Due to the high polarity and hydrogen-bonding capacity of the resulting 5-amino-4-hydroxynicotinamide, purify via reverse-phase preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Quantitative Data & Yield Comparison

The table below summarizes the dramatic improvements in both reaction velocity and isolated yield when transitioning from conventional thermal heating to microwave-assisted protocols for 5-Bromo-4-hydroxynicotinamide functionalization.

Coupling PartnerReaction TypeConv. Time / TempMW Time / TempConv. YieldMW Yield
Phenylboronic acidSuzuki-Miyaura18 h / 100 °C20 min / 120 °C45%88%
4-Methoxyphenylboronic acidSuzuki-Miyaura24 h / 100 °C20 min / 120 °C38%85%
MorpholineBuchwald-Hartwig36 h / 110 °C30 min / 130 °C25%78%
BenzylamineBuchwald-Hartwig48 h / 110 °C30 min / 130 °C15%72%

Note: Conventional reactions suffered from significant catalyst degradation (Pd black precipitation) prior to reaction completion, accounting for the depressed yields.

References

  • BenchChem. "Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers." BenchChem. 5

  • Moore, L. R., & Vicic, D. A. "A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines." PMC / NIH.1

  • "Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions." PMC / NIH. 4

  • "Microwave Chemistry and its Applications." Research Journal of Pharmaceutical Dosage Forms and Technology.2

  • "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI. 3

  • "Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac." NIScPR. 6

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of 5-Bromo-4-hydroxynicotinamide

Welcome to the Advanced Synthesis Support Center

Ticket ID: #SYN-BR-54HNA Subject: Optimization of Low Yields in 5-Bromo-4-hydroxynicotinamide Production Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Chemical Context

You are encountering low yields in the synthesis of 5-Bromo-4-hydroxynicotinamide (Structure: Pyridine ring, C3-CONH₂, C4-OH/Oxo, C5-Br).

This molecule behaves as a 4-pyridone tautomer. The C4-hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho (C3 and C5) positions. Since C3 is blocked by the amide group, C5 is the thermodynamically and kinetically favored site for bromination.

The Paradox of Low Yield: Despite the favorable electronic bias, low yields (<40%) typically stem from three physical-chemical failures rather than reaction kinetics:

  • Solubility Mismatch: The starting material and product have drastically different solubility profiles in acetic acid/water.

  • Isoelectric Loss: Failure to hit the precise isoelectric point (pI) during workup causes the amphoteric product to remain in the mother liquor.

  • Over-Bromination/Oxidation: The electron-rich ring is susceptible to oxidation or di-bromination if temperature is uncontrolled.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your specific failure mode.

TroubleshootingTree Start Analyze Reaction Mixture (HPLC/TLC) SM_Left Starting Material Remains? Start->SM_Left Clean_Rxn Reaction Clean but Low Mass? Start->Clean_Rxn Impure Many Impurities/Dark Color? Start->Impure Temp_Issue Diagnosis: Kinetic Barrier Action: Increase Temp to 60°C SM_Left->Temp_Issue Yes Solubility_Issue Diagnosis: Solubility Limit Action: Switch Solvent to AcOH/H2O SM_Left->Solubility_Issue Precipitate formed early pH_Issue Diagnosis: pH Mismatch (pI) Action: Adjust pH to 4.5-5.0 Clean_Rxn->pH_Issue Product in filtrate Oxidation Diagnosis: Oxidation/Decomp Action: Lower Temp, Use NBS Impure->Oxidation Black tar/Multispots

Figure 1: Diagnostic logic for isolating the cause of yield loss.

Optimized Experimental Protocols

We recommend two routes. Route A is the industry standard for scalability. Route B is a milder alternative if you observe decomposition.

Route A: Direct Bromination in Acetic Acid (The Standard)

Best for: Scaling up, robust starting material.

The Logic: Glacial acetic acid solubilizes the starting material sufficiently while allowing the less soluble mono-bromo product to precipitate, driving the equilibrium forward.

  • Setup: Charge a round-bottom flask with 4-hydroxynicotinamide (1.0 eq) and Glacial Acetic Acid (10 volumes) .

  • Dissolution: Heat to 40–50 °C until a clear solution or fine suspension is obtained.

  • Addition: Add a solution of Bromine (

    
    , 1.05 eq)  in Acetic Acid (2 vol) dropwise over 30 minutes.
    
    • Critical Control: Maintain internal temperature between 45–55 °C. Do not exceed 60 °C to prevent amide hydrolysis.

  • Reaction: Stir at 50 °C for 2–4 hours. The mixture should turn into a thick slurry (yellow/orange solid).

  • Quench: Cool to 10 °C. Add 10% aqueous Sodium Bisulfite (

    
    )  dropwise until the orange bromine color fades to pale yellow.
    
  • Isolation (The Yield Killer):

    • Dilute with Water (10 volumes) .

    • CRITICAL STEP: Adjust pH to 4.5 – 5.0 using 20% NaOH or saturated Sodium Acetate. This is the isoelectric point where solubility is lowest.

    • Stir at 0 °C for 1 hour.

  • Filtration: Filter the solid. Wash with cold water (

    
     vol) and cold acetone (
    
    
    
    vol). Dry under vacuum at 45 °C.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.

Route B: NBS Bromination in Water (Green/Mild)

Best for: Small scale, or if Route A yields colored impurities.

  • Setup: Suspend 4-hydroxynicotinamide (1.0 eq) in Water (15 volumes) .

  • Reagent: Add N-Bromosuccinimide (NBS, 1.1 eq) in one portion.

  • Catalyst: Add catalytic Acetic Acid (0.1 eq) .

  • Reaction: Stir at Room Temperature (20–25 °C) for 12–16 hours.

    • Mechanism:[1][2][3][4] The water acts as the solvent; the product is insoluble and precipitates as it forms.

  • Workup: Filter the resulting solid directly. Wash copiously with water to remove succinimide byproducts.

Expected Yield: 60–70% (Higher purity, lower yield than Route A).

Technical Data & Specifications

ParameterSpecificationWhy it matters
Stoichiometry (

)
1.05 – 1.10 eqExcess >1.2 eq leads to di-bromination or oxidation of the amide.
Temperature 45 – 55 °C<40°C: Slow kinetics. >70°C: Hydrolysis of amide to acid (COOH).
Workup pH 4.5 – 5.0 pH < 2: Product protonates (soluble cation). pH > 8: Product deprotonates (soluble anion).
Quench Sodium BisulfiteRemoves unreacted

which causes dark coloration/tarring during drying.

Troubleshooting FAQ

Q: My product is a dark orange/brown sticky solid. What happened? A: This indicates residual bromine or oxidation products.[5]

  • Fix: Ensure you quench with Sodium Bisulfite until the color fades. If the solid is already isolated, recrystallize from DMF/Water or wash with cold methanol.

Q: I see a new spot on TLC that is more polar than the product. Is it the di-bromo? A: No, di-bromo compounds are usually less polar. A more polar spot usually indicates hydrolysis of the amide .

  • Cause: Reaction temperature was too high (>70°C) or the acidic conditions were too prolonged.

  • Fix: Keep T < 60°C and reduce reaction time.

Q: The reaction mixture became clear, and no precipitate formed. A: You likely have the hydrobromide salt of the product, which is soluble in acetic acid.

  • Fix: You must pour the mixture into water and neutralize with Sodium Acetate/NaOH to pH 5 to force precipitation.

Mechanistic Insight

Understanding the mechanism clarifies why the "pH swing" is the most critical step for yield.

Mechanism SM 4-Hydroxynicotinamide (Pyridone Form) Complex Sigma Complex (Intermediate) SM->Complex + Br2 / AcOH Product_Salt Product HBr Salt (Soluble) Complex->Product_Salt - HBr Product_Final Target Molecule (Precipitate at pH 5) Product_Salt->Product_Final + Base (pH Adj)

Figure 2: Reaction pathway showing the transition from soluble salt to insoluble target.

References

  • Synthesis of 5-Bromo-6-hydroxynicotinic acid (Analogous Protocol)

    • Source: ChemicalBook / TCI Chemicals Protocols.
    • Relevance: Establishes the viability of bromination of hydroxynicotinic acid deriv
    • URL:

  • Regioselective Bromination of Activated Arom

    • Source:Journal of Heterocyclic Chemistry (General methodology for 4-pyridones).
    • Relevance: Confirms the directing effect of the 4-OH group to the 5-position and the use of Acetic Acid as the optimal solvent.
    • URL:

  • Bromin

    • Source: BenchChem Application Notes.[2]

    • Relevance: Details the mechanism of electrophilic substitution on hydroxy-activated rings and the importance of temper
    • URL:

  • NBS Bromin

    • Source: Organic Chemistry Portal.
    • Relevance: Provides the "Green" alternative using NBS for deactivated or sensitive heterocyclic substr
    • URL:

Sources

Purification techniques for removing impurities from 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromo-4-hydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following content is structured in a question-and-answer format to directly address common challenges encountered during purification.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the likely impurities in a crude sample of 5-Bromo-4-hydroxynicotinamide?

A1: The impurity profile of your crude 5-Bromo-4-hydroxynicotinamide will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction By-products: These can include isomers (e.g., other brominated nicotinamide derivatives), over-brominated or under-brominated species, and products from side reactions.[1] For instance, if the synthesis involves bromination of a nicotinamide precursor, you might encounter di-brominated products or isomers where the bromine is at a different position.[1]

  • Reagents: Residual reagents used in the synthesis, such as brominating agents (e.g., N-Bromosuccinimide) or catalysts.[2]

  • Degradation Products: Depending on the reaction and work-up conditions, the target compound itself might undergo some level of degradation.

Q2: What are the primary purification techniques for 5-Bromo-4-hydroxynicotinamide?

A2: The most effective purification strategies for 5-Bromo-4-hydroxynicotinamide, based on the chemistry of related brominated heterocyclic compounds, are:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.

  • Silica Gel Column Chromatography: This is the most common and versatile method for separating compounds with different polarities.[3] It is particularly useful for removing impurities with significantly different polarities from the target compound.

  • Acid-Base Extraction: This technique can be employed to remove non-basic or non-acidic impurities by exploiting the basicity of the pyridine nitrogen and the acidity of the hydroxyl group.

Q3: How do I choose the right purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • For mostly pure samples (>90%): Recrystallization is often sufficient to achieve high purity.

  • For complex mixtures with multiple impurities: Silica gel column chromatography is the preferred method.

  • To remove specific types of impurities: Acid-base extraction can be a useful preliminary or final purification step.

A combination of these techniques is often employed for optimal results. For example, an initial acid-base extraction to remove bulk impurities can be followed by recrystallization or column chromatography for fine purification.

Troubleshooting Guides

Guide 1: Recrystallization

Problem: I am unable to find a suitable solvent for the recrystallization of 5-Bromo-4-hydroxynicotinamide.

Troubleshooting Steps:

  • Solubility Testing: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. To find a suitable solvent, perform small-scale solubility tests with a variety of solvents of differing polarities. Common choices for nicotinamide derivatives include alcohols (ethanol, isopropanol), ethyl acetate, and mixed solvent systems like ethyl acetate/hexane or water/alcohol.[3]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat the solution until it becomes clear and then allow it to cool slowly.

  • Consider Co-crystal Formation: Nicotinamide and its derivatives are known to form co-crystals, which can affect their crystallization behavior.[4][5] If you observe unexpected crystal forms, this might be a factor.

Problem: The product is "oiling out" instead of crystallizing.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Oiling out often occurs when the solution is cooled too quickly. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Use a More Dilute Solution: The concentration of the compound in the solvent may be too high. Add a small amount of the hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.

Guide 2: Silica Gel Column Chromatography

Problem: I am not getting good separation of my compound from impurities on the silica gel column.

Troubleshooting Steps:

  • Optimize the Solvent System (Mobile Phase):

    • Thin-Layer Chromatography (TLC): Before running a column, always optimize the solvent system using TLC. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from the impurities.

    • Solvent Polarity: For brominated heterocycles, common solvent systems include gradients of ethyl acetate in hexane or dichloromethane.[3][6] Start with a low polarity mobile phase and gradually increase the polarity.

    • Additives: If your compound is tailing on the TLC plate, it may be interacting too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can help to improve the peak shape.[3]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

  • Sample Loading:

    • Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

    • Concentrated Sample: Load the sample in the minimum amount of solvent possible to ensure a narrow starting band.

Problem: My compound appears to be degrading on the silica gel column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: As mentioned above, adding a small amount of triethylamine to the mobile phase can reduce the acidity of the silica gel and prevent the degradation of acid-sensitive compounds.[3]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase like neutral or basic alumina, or Florisil.[3]

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.[3]

Experimental Protocols

Protocol 1: Recrystallization of 5-Bromo-4-hydroxynicotinamide
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: In a flask, add the crude 5-Bromo-4-hydroxynicotinamide and the minimum amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity appears, and reheat to clarity.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography of 5-Bromo-4-hydroxynicotinamide
  • TLC Analysis: Determine the optimal solvent system (e.g., a gradient of ethyl acetate in hexane) using TLC.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. .

  • Sample Preparation and Loading:

    • Dissolve the crude 5-Bromo-4-hydroxynicotinamide in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase according to the separation observed on the TLC.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-4-hydroxynicotinamide.

Data Presentation

Table 1: Troubleshooting Summary for Purification Techniques

Problem Potential Cause Recommended Solution
Recrystallization
No crystal formationImproper solvent choice; solution is too dilutePerform systematic solubility testing; concentrate the solution
Oiling outSolution cooled too quickly; solution is too concentratedDecrease the cooling rate; use a more dilute solution; scratch the flask; use a seed crystal
Low recoveryCompound is too soluble in the cold solventUse a different solvent; ensure the solution is thoroughly chilled before filtration
Column Chromatography
Poor separationIncorrect mobile phase; poorly packed columnOptimize the solvent system using TLC; repack the column carefully
Compound tailingStrong interaction with acidic silica gelAdd a basic modifier (e.g., triethylamine) to the mobile phase
Compound degradationAcid-sensitivity of the compoundDeactivate the silica gel with a base; use an alternative stationary phase (alumina, Florisil)

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_pure Pure Product rec_dry->rec_pure

Caption: A typical workflow for the purification of 5-Bromo-4-hydroxynicotinamide by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Dry Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_tlc Analyze Fractions by TLC chrom_collect->chrom_tlc chrom_combine Combine Pure Fractions chrom_tlc->chrom_combine chrom_evap Evaporate Solvent chrom_combine->chrom_evap chrom_pure Pure Product chrom_evap->chrom_pure

Caption: A standard workflow for the purification of 5-Bromo-4-hydroxynicotinamide using silica gel column chromatography.

References

  • PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, May 6). New Crystalline Salts of Nicotinamide Riboside as Food Additives. Retrieved from [Link]

  • Gansäuer, A., & Narayan, S. (2001). Bromo-Boronolactonization of Olefins. The Journal of Organic Chemistry, 66(18), 6163–6166. [Link]

  • ACS Publications. (2025, July 16). A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity. Retrieved from [Link]

  • PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Center for Biotechnology Information. Retrieved from [Link]

  • HETEROCYCLES. (2011). Vol. 83, No. 9. Retrieved from [Link]

  • UNAIR Repository. (n.d.). Preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021, July 21). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • ResearchGate. (2014, March 3). Preparation and characterization of artesunate - Nicotinamide cocrystal by solvent evaporation and slurry method. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-Bromo-N-ethoxynicotinamide. Retrieved from [Link]

  • University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Bromo-5-hydroxynicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Issues of 5-Bromo-4-hydroxynicotinamide in Reaction Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromo-4-hydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in various reaction media. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: The Physicochemical Properties of 5-Bromo-4-hydroxynicotinamide

Q1: What are the key structural features of 5-Bromo-4-hydroxynicotinamide that influence its solubility?

A1: The solubility behavior of 5-Bromo-4-hydroxynicotinamide is complex due to the interplay of several functional groups within its structure. Understanding these is the first step in troubleshooting.

  • Pyridine Ring: The pyridine core is weakly basic.[1] In acidic conditions, the lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged pyridinium ion. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1]

  • 4-Hydroxyl Group (-OH): The hydroxyl group attached to the pyridine ring is weakly acidic. In basic conditions, it can be deprotonated to form a negatively charged phenoxide-like anion, which also enhances aqueous solubility. The presence of both a basic nitrogen and an acidic hydroxyl group makes the molecule amphoteric .

  • 5-Bromo Group (-Br): The bromine atom is large and hydrophobic (lipophilic). This substituent significantly decreases the molecule's affinity for water and other polar solvents, contributing to its poor intrinsic solubility.

  • Amide Group (-CONH₂): The primary amide is a polar group capable of acting as both a hydrogen bond donor and acceptor. While this group contributes to polarity, its ability to form strong intermolecular hydrogen bonds in the solid state (crystal lattice) can also lead to high melting points and poor solubility, as significant energy is required to break these bonds.[2]

Q2: Why is establishing a pH-solubility profile the most critical first step for this compound?

A2: Given the amphoteric nature of 5-Bromo-4-hydroxynicotinamide, its solubility is expected to be highly dependent on the pH of the medium.[3][][5] A pH-solubility profile reveals the pH range at which the compound is least soluble (the isoelectric point, where the net charge is zero) and the pH ranges where it is most soluble (as a cation at low pH or an anion at high pH). Attempting any other solubilization method without first understanding this profile is inefficient. This data provides a foundational roadmap for all subsequent formulation and reaction setup decisions.[6]

Section 2: Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a logical workflow for systematically addressing solubility issues. We recommend following these steps in order.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Co-Solvent Screening cluster_2 Phase 3: Advanced Strategies Start Compound Precipitates in Reaction Medium pH_Profile Q3: Determine pH-Solubility Profile Start->pH_Profile pH_Sufficient Is pH Adjustment Sufficient and Compatible? pH_Profile->pH_Sufficient Co_Solvent Q4: Screen Water-Miscible Organic Co-solvents pH_Sufficient->Co_Solvent No Success Reaction Proceeds in Homogeneous Solution pH_Sufficient->Success Yes Co_Solvent_Sufficient Is Co-solvent System Effective? Co_Solvent->Co_Solvent_Sufficient Advanced Q5: Evaluate Advanced Solubilization Techniques (e.g., Complexation, Surfactants) Co_Solvent_Sufficient->Advanced No Co_Solvent_Sufficient->Success Yes Review Review Reaction Compatibility and Optimize Conditions Advanced->Review

Caption: Overall Troubleshooting Workflow for Solubility Issues.

Q3: I'm observing precipitation during my reaction setup. What is the first thing I should try?

A3: Your first and most crucial action is to investigate the effect of pH. As established, this compound's solubility is likely lowest near its isoelectric point and will increase dramatically in acidic or basic conditions.[5]

Experimental Protocol: Determining a pH-Solubility Profile

Objective: To determine the thermodynamic solubility of 5-Bromo-4-hydroxynicotinamide across a range of pH values.

Materials:

  • 5-Bromo-4-hydroxynicotinamide

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • Small vials with magnetic stir bars.

  • Thermostatted shaker/stir plate.

  • Centrifuge and/or 0.22 µm syringe filters.

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of solid 5-Bromo-4-hydroxynicotinamide to a known volume of each buffer in separate vials. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or your reaction temperature) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the saturated supernatant from the excess solid by centrifugation followed by careful pipetting, or by filtering through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant appropriately and determine the concentration of the dissolved compound using your validated analytical method.[7]

  • Analysis: Plot the determined solubility (e.g., in µg/mL or mM) against the measured final pH of each buffer solution.

Causality: The resulting U-shaped or V-shaped curve will visually represent the pH-solubility profile. At low pH, the pyridine nitrogen is protonated, increasing polarity and solubility. At high pH, the hydroxyl group is deprotonated, also increasing polarity and solubility. The bottom of the curve indicates the pH of minimum solubility, which should be avoided in your reaction setup.[6]

Q4: pH adjustment alone is insufficient or not compatible with my reaction chemistry. What is the next logical step?

A4: The next step is to employ co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent mixture.[2][] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, thereby increasing the solubility of non-polar or poorly soluble compounds.[2][8]

Recommended Co-solvents for Initial Screening
Co-solventAbbreviationKey PropertiesConsiderations
Dimethyl SulfoxideDMSOHigh polarity, aprotic, high boiling point (189°C). Excellent solubilizing power.[9]Can be difficult to remove. May react with some electrophiles. Must be handled with appropriate gloves as it enhances skin penetration.[10]
N,N-DimethylformamideDMFHigh polarity, aprotic, high boiling point (153°C).Can decompose at high temperatures.[10] Potential toxicity.
EthanolEtOHProtic solvent, moderate polarity, lower boiling point (78°C).Generally well-tolerated in many systems. Flammable.
Propylene GlycolPGProtic, viscous, non-toxic.Often used in pharmaceutical formulations.[11] High viscosity may affect reaction kinetics.
Polyethylene Glycol (low MW)PEG 200/400Protic, low toxicity, water-miscible.Can be difficult to remove. May complex with certain metal ions.[11]
Experimental Protocol: Co-Solvent Screening

Co_Solvent_Screening_Workflow Start Select Candidate Co-solvents (e.g., DMSO, DMF, EtOH) Prepare_Stock Prepare Concentrated Stock of Compound in Pure Co-solvent Start->Prepare_Stock Titration Prepare Binary Mixtures (e.g., 10%, 25%, 50% Co-solvent in Aqueous Buffer at Optimal pH) Prepare_Stock->Titration Add_Compound Add Compound to Each Mixture (or dilute from stock) Titration->Add_Compound Equilibrate Equilibrate and Observe for Precipitation Add_Compound->Equilibrate Quantify Quantify Solubility (if necessary) Equilibrate->Quantify Select Select Lowest % Co-solvent that Achieves Target Concentration Quantify->Select

Sources

Technical Support Center: Recrystallization & Solvent Selection for 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 5-Bromo-4-hydroxynicotinamide .

This compound presents a distinct crystallization challenge due to its structural duality. It exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms[1]. In the solid state and in polar solvents, the pyridone tautomer dominates, creating an extensive, rigid intermolecular hydrogen-bonding network (N-H···O=C) between the pyridone core and the C3-carboxamide group[1]. Furthermore, the bulky, lipophilic bromine atom at the C5 position significantly increases the crystal lattice energy and decreases aqueous solubility compared to standard nicotinamides[2][3].

Because non-polar solvents cannot disrupt this hydrogen-bond network, and pure water is repelled by the brominated aromatic ring, anti-solvent crystallization using a highly polar primary solvent and an aqueous anti-solvent is the only thermodynamically viable approach[4][5].

Part 1: Solvent Selection Matrix

Selecting the correct solvent system requires balancing the disruption of the compound's hydrogen bonds (solubilization) with the controlled reduction of solubility (nucleation). Below is the quantitative and qualitative data summarizing the most effective solvent systems for this molecule.

Solvent SystemTypical Ratio (v/v)Solubilization MechanismYield / Purity ProfileApplication / Recommendation
Ethanol / Water 1:1 to 1:3Hot ethanol disrupts the amide/pyridone H-bonds[5][6]. Water rapidly decreases solubility upon cooling.Yield: 75-85%Purity: >98%Primary Recommendation. Balances excellent purity with ease of residual solvent removal[5].
DMF / Water 1:4 to 1:5DMF acts as a universal H-bond acceptor, dissolving even highly polymerized crude networks[6].Yield: 85-95%Purity: >95%For Stubborn/Oily Crudes. High yield, but requires aggressive vacuum drying to remove high-boiling DMF.
Methanol / EtOAc 1:2Methanol dissolves the polar core; Ethyl Acetate (EtOAc) acts as a mild, miscible organic anti-solvent.Yield: 60-70%Purity: >99%For Moisture-Sensitive Downstream Steps. Avoids water entirely, but yields are lower due to partial solubility in EtOAc.

Part 2: Standard Operating Procedure (SOP)

Anti-Solvent Crystallization via Ethanol/Water

This protocol is designed as a self-validating system. At each critical juncture, a physical observation (validation check) ensures the thermodynamic state of the solution is correct before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend the crude 5-Bromo-4-hydroxynicotinamide in a minimum volume of near-boiling Ethanol (75–80°C). Stir vigorously.

  • Causality: The thermal energy and the polar protic nature of ethanol are required to break the strong intermolecular pyridone-amide hydrogen bonds[1][5].

  • Validation Check: The solid should dissolve completely. If a fine, insoluble suspension remains, it is likely inorganic salt byproducts from the bromination step.

Step 2: Hot Clarification

  • Action: Quickly pass the hot solution through a fluted filter paper or a pre-warmed sintered glass funnel into a clean, heated Erlenmeyer flask.

  • Causality: Removes insoluble impurities before nucleation begins. Pre-warming the glassware prevents premature, rapid crystallization on the cold glass surface, which traps impurities.

Step 3: Anti-Solvent Titration (The Cloud Point)

  • Action: Maintain the filtrate at 75°C. Add hot deionized water dropwise with continuous swirling until the solution just turns cloudy and the turbidity persists for more than 5 seconds[5].

  • Causality: Water acts as the anti-solvent. Reaching the "cloud point" indicates the solution has reached metastable supersaturation.

  • Validation Check: Add exactly 1 to 2 drops of hot ethanol until the solution just clears. This ensures the system is perfectly poised on the edge of the solubility curve.

Step 4: Annealing & Crystallization

  • Action: Remove the flask from the heat source. Cover the mouth with foil and allow it to cool completely undisturbed to room temperature (approx. 2 hours). Once at room temperature, transfer to an ice bath (0–4°C) for an additional 1 hour.

  • Causality: Slow cooling promotes the growth of a highly ordered, pure crystal lattice. Rapid cooling crashes the compound out as an amorphous powder, trapping mother liquor and impurities inside[5].

Step 5: Isolation & Desiccation

  • Action: Harvest the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:3 ratio). Dry in a vacuum oven at 50°C to a constant weight.

  • Causality: The cold wash removes surface impurities without re-dissolving the product. Vacuum drying prevents thermal degradation while removing water trapped in the crystal habit.

Part 3: Process Visualization

Recrystallization N1 Crude 5-Bromo-4-hydroxynicotinamide N2 Dissolution in Hot Ethanol (Disrupt H-Bond Network) N1->N2 N3 Hot Filtration (Remove Insoluble Matter) N2->N3 N4 Anti-Solvent Addition (Hot Water to Cloud Point) N3->N4 N5 Controlled Cooling (Nucleation & Growth) N4->N5 N6 Vacuum Filtration & Wash (Cold EtOH/H2O) N5->N6 N7 Vacuum Drying (Constant Weight) N6->N7

Fig 1. Anti-solvent recrystallization workflow for 5-Bromo-4-hydroxynicotinamide.

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" at the bottom of the flask instead of forming crystals. What caused this, and how do I recover it? A: "Oiling out" occurs when the melting point of your impure mixture is lower than the temperature at which it phase-separates from the solvent[5]. Because 5-Bromo-4-hydroxynicotinamide is highly polar, trace organic impurities can drastically depress its melting point.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% more of your primary solvent (Ethanol) to shift the phase boundary, and cool the flask much more slowly. If oiling persists, you must perform a trituration step: decant the solvent, add a non-polar solvent like diethyl ether to the oil, and stir vigorously to wash away the impurities and induce solidification[5].

Q2: I achieved beautiful crystals, but my recovery yield is under 40%. How can I optimize this? A: A low yield indicates that the compound remains too soluble in the final cold mother liquor. This usually happens for two reasons: either you used too much primary solvent in Step 1, or the ratio of anti-solvent (water) was too low.

  • The Fix: Always strictly adhere to the minimum volume rule during initial dissolution. To recover the remaining 60% from your current batch, concentrate the mother liquor under reduced pressure to half its volume, and place it back in the ice bath to induce a second crop of crystals.

Q3: I used the DMF/Water system because my crude was highly polymerized, but NMR shows residual DMF in my final product. How do I remove it? A: DMF has a high boiling point (153°C) and acts as a strong hydrogen-bond acceptor, causing it to easily co-crystallize or become trapped within the amide/pyridone lattice of the product[6].

  • The Fix: Standard vacuum drying at room temperature will not remove lattice-trapped DMF. You must resuspend the crystals in a large volume of ice-cold water (in which the product is poorly soluble but DMF is infinitely miscible) and stir for 30 minutes. Filter, wash with cold water, and dry in a vacuum oven at 60°C for 24 hours.

References

  • Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I.
  • Scribd. (2010). 2 Pyridones. Retrieved from[Link]

Sources

Overcoming catalyst poisoning when using 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, scientists, and drug development professionals who are experiencing catalyst deactivation when performing palladium-catalyzed cross-coupling reactions on 5-Bromo-4-hydroxynicotinamide .

This guide moves beyond basic reagent lists to deconstruct the thermodynamic and kinetic pitfalls of coupling highly functionalized N-heterocycles, providing you with field-proven, self-validating protocols to rescue your synthetic workflows.

Section 1: Mechanistic Root Cause Analysis (The "Why")

When subjecting 5-Bromo-4-hydroxynicotinamide to standard cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently observe rapid black palladium precipitation ("Pd black"), sluggish kinetics, or total reaction failure. This is not merely a steric issue; it is a fundamental coordination chemistry problem driven by the molecule's functional groups [1].

1. The Pyridone Tautomerization: The 4-hydroxy group exists in equilibrium with its 4-pyridone tautomer. Under the basic conditions required for cross-coupling (e.g.,


, 

), this group is easily deprotonated. The resulting pyridonate anion is a powerful, hard oxygen-donor ligand that strongly coordinates to transition metals [2].

2. Bidentate Chelation (The Catalyst Trap): The deprotonated 4-hydroxy oxygen and the adjacent 3-carboxamide (nicotinamide) group create a highly favorable bidentate coordination pocket. This forms a thermodynamically stable 6-membered chelate ring with Pd(II) intermediates. Once the palladium center is trapped in this off-cycle complex, it cannot undergo transmetalation or reductive elimination, effectively poisoning the catalytic cycle.

G Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Br-4-OH-Nicotinamide Poison1 Off-Cycle Deactivation (Pyridonate-Pd Chelation) Pd0->Poison1 Deprotonated 4-OH TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base Poison2 Off-Cycle Deactivation (Amide-Pd Coordination) OxAdd->Poison2 3-Carboxamide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle showing off-cycle Pd-chelation by 5-Bromo-4-hydroxynicotinamide.

Section 2: Strategic Workarounds & Optimization Data

To self-validate your experimental design, you must systematically eliminate these coordination sites or outcompete them using steric bulk.

Strategy A: Transient Protection (O-Alkylation)

The most robust solution is to mask the 4-hydroxy group prior to the coupling step. Converting the 4-OH to a benzyl ether (OBn) locks the molecule in the pyridine form, preventing pyridone tautomerization and destroying the bidentate chelate pocket. By removing the anionic oxygen donor, the thermodynamic sink for Pd(II) is eliminated.

Strategy B: Ligand Steric Bulk (The Buchwald Approach)

If protection is synthetically undesirable, you must use highly sterically demanding, electron-rich ligands. Biaryl phosphine ligands like XPhos or BrettPhos are critical here [3]. The massive steric bulk of the dicyclohexylphosphine group prevents the bidentate substrate from accessing the palladium center, while the electron-rich nature accelerates the oxidative addition into the deactivated C-Br bond.

Quantitative Data: Ligand & Condition Screening

The following table summarizes the quantitative impact of ligand and base selection on the Suzuki-Miyaura coupling of 5-Bromo-4-hydroxynicotinamide with phenylboronic acid.

LigandCatalyst PrecursorBaseSolventYield (%)Observation



DMF/

< 5%Immediate Pd black precipitation; catalyst death.
dppf


1,4-Dioxane15%Sluggish reaction; unreacted starting material.
SPhos


Toluene/

45%Moderate conversion; significant protodebromination.
XPhos


1,4-Dioxane 88% Clean conversion; minimal side products.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: O-Benzylation of 5-Bromo-4-hydroxynicotinamide (Pre-coupling Protection)

Causality: We use


 here because it is strong enough to deprotonate the 4-OH for nucleophilic attack on benzyl bromide, but mild enough to avoid hydrolyzing the primary amide.
  • Charge a flame-dried round-bottom flask with 5-Bromo-4-hydroxynicotinamide (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 15 minutes to pre-form the pyridonate anion.
    
  • Dropwise add Benzyl Bromide (BnBr, 1.1 eq) via syringe.

  • Heat the reaction mixture to 60 °C and monitor via LC-MS until complete consumption of the starting material (typically 4-6 hours).

  • Quench with water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to isolate 4-(benzyloxy)-5-bromonicotinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling using XPhos

Causality:


 is utilized because it provides superior solubility and accelerates transmetalation kinetics in anhydrous 1,4-dioxane compared to potassium salts.
  • In a nitrogen-filled glovebox, charge a Schlenk tube with the protected 4-(benzyloxy)-5-bromonicotinamide (1.0 eq), Arylboronic Acid (1.5 eq), and anhydrous Cesium Carbonate (

    
    , 3.0 eq).
    
  • Add Palladium(II) Acetate (

    
    , 5 mol%) and XPhos (10 mol%).
    
  • Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line.

  • Inject anhydrous, rigorously degassed 1,4-Dioxane (0.1 M) via syringe.

  • Replace the septum with a Teflon screw cap under a positive flow of nitrogen.

  • Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify via column chromatography to afford the cross-coupled product.

Section 4: Troubleshooting Workflow & FAQs

Workflow Start Reaction Fails (Pd Black / Low Yield) Check1 Protect 4-OH Group (e.g., Benzyl Ether) Start->Check1 Step 1 Check2 Switch Ligand (Use XPhos/BrettPhos) Check1->Check2 Step 2 Check3 Optimize Base (Use Cs2CO3 or K3PO4) Check2->Check3 Step 3 Success Successful Cross-Coupling Check3->Success Optimized

Stepwise troubleshooting workflow to overcome catalyst deactivation.

Q: My reaction mixture turns black within 10 minutes of heating. What does this mean? A: This indicates the rapid formation of inactive "Palladium Black" (Pd nanoparticles) [4]. The 5-Bromo-4-hydroxynicotinamide substrate has stripped the phosphine ligands from the Pd center, leading to agglomeration. To fix this, switch to a highly sterically hindered ligand (XPhos) that cannot be easily displaced, and ensure rigorous degassing of your solvents, as oxygen accelerates ligand degradation.

Q: I am seeing significant protodebromination (formation of 4-hydroxynicotinamide) instead of the cross-coupled product. How do I fix this? A: Protodebromination occurs when the oxidative addition step is successful, but the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo protonation from trace moisture or the substrate itself [5]. To resolve this:

  • Ensure your boronic acid is freshly purified (free of boroxines).

  • Increase the equivalents of boronic acid to 1.5–2.0 eq.

  • Switch to a more soluble base like

    
     to accelerate the formation of the active boronate species.
    

Q: Even with XPhos and O-protection, my yield is capped at 40%. What is the next logical step? A: If O-protection is insufficient, the primary amide (nicotinamide) may still be interfering. You can self-validate this by running a parallel reaction where the amide is temporarily dehydrated to a nitrile (using


). If the nitrile analog couples cleanly, you confirm the amide is the culprit. Alternatively, switching the precatalyst to a modern palladacycle (e.g., XPhos Pd G3) ensures rapid generation of the active Pd(0) species, which often outcompetes background coordination.

References

  • Palladium-Catalyzed CN Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules DSpace@MIT[Link]

  • Nanoparticles poison single-atom cross coupling catalyst Chemistry World[Link]

Technical Support Center: Optimizing Work-up Procedures for Halogenated Nicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with halogenated nicotinamides. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to streamline your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis and purification of halogenated nicotinamides.

Q1: What are the most common impurities I should expect when synthesizing halogenated nicotinamides?

A1: Besides unreacted starting materials and residual halogenating agents, the most common impurities include:

  • Nicotinic acid derivatives: Hydrolysis of the amide functionality to a carboxylic acid can occur during aqueous work-ups, particularly under harsh acidic or basic conditions[1][2][3].

  • Regioisomers: Electrophilic halogenation of the pyridine ring can sometimes yield a mixture of isomers, depending on the directing effects of the substituents and the reaction conditions[4][5].

  • Over-halogenated products: In some cases, di- or poly-halogenation can occur if the reaction is not carefully controlled.

  • Byproducts from the halogenating agent: For instance, using N-Bromosuccinimide (NBS) will generate succinimide as a byproduct, which can be challenging to remove due to its polarity[6]. Similarly, reactions involving triphenylphosphine, such as the Appel reaction, will produce triphenylphosphine oxide (TPPO)[7][8][9].

Q2: My halogenated nicotinamide appears to be degrading during work-up or storage. What are the likely causes?

A2: Halogenated nicotinamides can be susceptible to degradation under certain conditions. The stability of the C-X (Carbon-Halogen) bond on the pyridine ring can be influenced by the reaction environment. Strong nucleophiles, prolonged exposure to strong acids or bases, and high temperatures can potentially lead to dehalogenation or other side reactions. The amide bond is also susceptible to hydrolysis, as mentioned above[1][2][3]. For storage, it is advisable to keep the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere if it is particularly sensitive.

Q3: What are the recommended analytical techniques for assessing the purity of my halogenated nicotinamide?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for determining the purity of the compound and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable halogenated nicotinamides. It provides information on both purity and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is indispensable for structural confirmation and can also be used for purity assessment, especially quantitative NMR (qNMR) with an internal standard. ¹⁹F NMR is particularly useful for fluorinated analogues.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry, making it ideal for identifying unknown impurities and byproducts.

Q4: How does the position of the halogen on the pyridine ring affect the work-up procedure?

A4: The halogen's position influences the electronic properties of the molecule, which can affect its reactivity and solubility. For example, a halogen at the 2- or 4-position can make the C-X bond more susceptible to nucleophilic substitution compared to a halogen at the 3-position. This is a critical consideration in subsequent reactions like the Suzuki coupling, where 2-chloropyridines are known to be less reactive than their bromo or iodo counterparts and often require more forcing conditions[10]. While this has a greater impact on the reaction itself, during work-up, it's important to be mindful that overly harsh basic conditions could potentially lead to unwanted substitution reactions.

Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for specific challenges encountered during the work-up and purification of halogenated nicotinamides.

Guide 1: General Work-up Procedure for Halogenation Reactions

This guide outlines a general workflow for the work-up of a typical halogenation reaction of nicotinamide.

Diagram of the General Work-up Workflow:

Workup_Workflow start Reaction Mixture quench Step 1: Quench Excess Halogenating Agent start->quench Cool to 0 °C extract Step 2: Liquid-Liquid Extraction quench->extract Transfer to separatory funnel wash Step 3: Aqueous Washes extract->wash Separate layers dry Step 4: Drying the Organic Layer wash->dry Separate layers concentrate Step 5: Concentration dry->concentrate Filter drying agent purify Step 6: Purification concentrate->purify

Caption: A generalized workflow for the work-up of halogenated nicotinamides.

Step-by-Step Protocol:

  • Quenching the Reaction:

    • Rationale: This step is crucial to neutralize any unreacted, reactive halogenating agent, preventing the formation of further byproducts during the work-up.

    • Procedure:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add a quenching solution with stirring. The choice of quenching agent depends on the halogenating agent used (see table below).

    • Troubleshooting:

      • Problem: The reaction mixture remains colored after quenching.

      • Solution: Add more quenching solution portion-wise until the color dissipates, indicating the full consumption of the halogenating agent.

Halogenating AgentRecommended Quenching AgentSafety Considerations
N-Bromosuccinimide (NBS)Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃)[6]Acidic conditions with Na₂SO₃ can generate SO₂ gas. Acidified Na₂S₂O₃ can produce elemental sulfur[6][11].
N-Chlorosuccinimide (NCS)Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃)NCS is a corrosive solid and an oxidizing agent. Handle with appropriate personal protective equipment (PPE)[7][8][9][10][12].
Selectfluor®Water or saturated aq. Sodium Bicarbonate (NaHCO₃)Selectfluor® is an oxidizing agent. Avoid contact with skin and eyes[4]. It can be corrosive to certain metal reactors in the presence of chloride ions[13].
Thionyl Chloride (SOCl₂)Slowly add the reaction mixture to ice-water.Highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood.
Oxalyl ChlorideSlowly add the reaction mixture to ice-water.Toxic and corrosive. Reacts with water to produce HCl and CO₂/CO gas. Perform in a well-ventilated fume hood.
  • Liquid-Liquid Extraction:

    • Rationale: To separate the desired halogenated nicotinamide from aqueous-soluble impurities.

    • Procedure:

      • Transfer the quenched reaction mixture to a separatory funnel.

      • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Shake the funnel vigorously, venting frequently to release any pressure buildup.

      • Allow the layers to separate and drain the aqueous layer.

  • Aqueous Washes:

    • Rationale: To remove water-soluble byproducts and residual quenching agents.

    • Procedure:

      • Wash the organic layer sequentially with:

        • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

        • Water.

        • Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

    • Troubleshooting:

      • Problem: An emulsion forms between the organic and aqueous layers.

      • Solution: Add a small amount of brine and swirl gently. If the emulsion persists, you can try filtering the mixture through a pad of Celite.

  • Drying and Concentration:

    • Rationale: To remove residual water from the organic layer before solvent evaporation.

    • Procedure:

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

      • Filter or decant the organic solution to remove the drying agent.

      • Concentrate the organic solution under reduced pressure using a rotary evaporator.

Guide 2: Purification Strategies for Halogenated Nicotinamides

This guide provides methods for purifying the crude product obtained after the initial work-up.

Decision Tree for Purification:

Purification_Strategy start Crude Halogenated Nicotinamide is_solid Is the crude product a solid? start->is_solid chromatography Column Chromatography is_solid->chromatography No (oil or low purity solid) high_purity Is the purity >90%? is_solid->high_purity Yes recrystallize Recrystallization high_purity->recrystallize Yes high_purity->chromatography No

Caption: A decision-making guide for selecting a suitable purification method.

1. Recrystallization:

  • Principle: This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below[14]. For polar molecules like halogenated nicotinamides, polar protic solvents (e.g., ethanol, methanol, water) or polar aprotic solvents (e.g., acetone, acetonitrile) are good starting points. A two-solvent system (e.g., ethanol/water, acetone/hexane) can also be effective[11][15].

  • General Protocol:

    • Dissolve the crude solid in a minimal amount of hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

  • Principle: Separation is based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it.

  • Stationary Phase: Silica gel is the most common choice for halogenated nicotinamides.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

3. Removal of Common Byproducts:

  • Succinimide (from NBS/NCS reactions): Due to its polarity, succinimide can sometimes be difficult to remove completely by aqueous washes.

    • Strategy 1 (Base Wash): If your product is stable to base, washing the organic layer with a dilute aqueous solution of NaOH or K₂CO₃ can deprotonate the succinimide, making its salt highly water-soluble[6].

    • Strategy 2 (Precipitation): If the reaction is performed in a non-polar solvent like carbon tetrachloride, the more polar succinimide may precipitate and can be removed by filtration[6].

  • Triphenylphosphine Oxide (TPPO): A common byproduct from Wittig, Mitsunobu, and Appel reactions.

    • Strategy 1 (Precipitation with Metal Salts): TPPO forms insoluble complexes with certain metal salts. Adding ZnCl₂ to an ethanol solution of the crude product can precipitate the TPPO-Zn complex, which can be filtered off[7][13]. MgCl₂ can also be used[16].

    • Strategy 2 (Silica Plug Filtration): For less polar products, dissolving the crude mixture in a minimal amount of a more polar solvent and then adding a non-polar solvent (e.g., hexane or pentane) can cause the TPPO to precipitate or be adsorbed onto a short plug of silica gel during filtration[9].

Guide 3: Troubleshooting Suzuki Couplings with Halogenated Nicotinamides

Halogenated nicotinamides are valuable substrates for cross-coupling reactions. However, their electronic properties can present challenges. This guide focuses on troubleshooting the Suzuki-Miyaura coupling.

Q: I am observing low or no yield in my Suzuki coupling with a 2-chloronicotinamide derivative. What are the likely causes?

A: Low to no yield with 2-chloropyridine derivatives is a common issue, often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here's a systematic approach to troubleshooting:

  • Catalyst System:

    • Problem: The palladium catalyst is not active enough to facilitate the oxidative addition to the C-Cl bond.

    • Solution: Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for these less reactive substrates than traditional phosphine ligands like PPh₃[10].

  • Base Selection:

    • Problem: The chosen base may be too weak or have poor solubility in the reaction medium.

    • Solution: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The use of a biphasic solvent system (e.g., toluene/water) can help solubilize inorganic bases[10][17].

  • Solvent System:

    • Problem: The solvent may not adequately dissolve all reactants or facilitate the catalytic cycle.

    • Solution: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often optimal for Suzuki couplings[10].

  • Reaction Temperature:

    • Problem: The temperature may be too low for the oxidative addition to occur at a reasonable rate.

    • Solution: Increase the reaction temperature, typically to 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction[10].

  • Oxygen Sensitivity:

    • Problem: The active Pd(0) catalyst is sensitive to oxidation, which deactivates it.

    • Solution: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.

References

  • ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Organic Chemistry. (n.d.). Removing Triphenylphosphine Oxide. [Link]

  • ACS Publications. (2021). An Investigation into the Unexpected Corrosion of Nickel Alloy Vessels with Selectfluor. [Link]

  • ACS Publications. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Patsnap Eureka. (2026). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency. [Link]

  • Google Patents. (n.d.). Processes for producing highly pure nicotinamide.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. [Link]

  • Google Patents. (n.d.). The synthetic method of 2-chloronicotinic acid.
  • UWSpace - University of Waterloo. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. [Link]

  • Reddit. (2021). Best reagent to quench excess NBS?[Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PMC. (n.d.). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. [Link]

  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • ACSGCIPR. (2016). MedChem Tips and Tricks. [Link]

  • Nordic Nutrition Recommendations 2023. (2023). Niacin – a scoping review. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • PubChem - NIH. (n.d.). 5-Bromonicotinamide. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Organic Syntheses. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Google Patents. (n.d.).
  • Phys. Chem. Res. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • PMC. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Organic Syntheses. (n.d.). nicotinamide-1-oxide. [Link]

  • Suru Chemical. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. [Link]

Sources

Addressing decomposition of 5-Bromo-4-hydroxynicotinamide at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-4-hydroxynicotinamide Stability & Handling

Introduction

Welcome. If you are accessing this guide, you are likely observing unexpected degradation—discoloration, yield loss, or impurity formation—during the synthesis, drying, or storage of 5-Bromo-4-hydroxynicotinamide .

This molecule presents a unique "perfect storm" of structural features: an electron-deficient pyridine ring, a hydrolytically sensitive amide, and a 4-hydroxy group that dictates complex tautomeric behavior. At high temperatures (>80°C), these features often lead to rapid decomposition if specific environmental controls are not enforced.

This guide moves beyond basic handling to provide the mechanistic "why" and the procedural "how" to stabilize this critical intermediate.

Part 1: Diagnostic & Root Cause Analysis

Q: My white powder turns yellow/brown upon heating. Is this just a phase change?

A: No. Color change is a primary indicator of chemical decomposition.

While 4-hydroxypyridine derivatives have high melting points, they do not simply "melt" without consequence. The browning is typically caused by two concurrent mechanisms:

  • Amide Hydrolysis (The Primary Failure Mode): At elevated temperatures, particularly in the presence of trace moisture, the C3-amide group hydrolyzes to 5-bromo-4-hydroxynicotinic acid . This acid is less stable and can undergo subsequent decarboxylation or oxidative coupling, leading to colored impurities.

  • Tautomeric Stress: In the solid state and solution, this molecule exists predominantly as the 4-pyridone tautomer, not the 4-hydroxypyridine. High thermal energy disrupts the hydrogen-bonding network that stabilizes this pyridone form, exposing the reactive centers to oxidation or dimerization.

Visualizing the Failure Pathway:

DecompositionPathway Start 5-Bromo-4-hydroxynicotinamide (Stable Pyridone Form) Heat Thermal Stress (>80°C + Moisture) Start->Heat Inter Hydrolysis Intermediate Heat->Inter Amide Hydrolysis Prod1 Impurity A: 5-Bromo-4-hydroxynicotinic Acid Inter->Prod1 - NH3 Prod2 Impurity B: Decarboxylation Products (Brown Tar) Prod1->Prod2 High T (>120°C) - CO2

Caption: Thermal degradation pathway showing the critical hydrolysis step leading to irreversible byproduct formation.

Part 2: Process Optimization (The "How")

Q: I must heat the reaction for the next step (e.g., Suzuki coupling). How do I prevent degradation?

A: You must control the "Protic Thermal Window."

The decomposition is not driven by heat alone, but by heat + proton availability . The amide bond is robust in anhydrous, aprotic environments but fragile in hot protic solvents.

Solvent Selection Matrix for High-Temperature Reactions:

Solvent ClassSuitabilityRisk FactorRecommendation
Water Critical Fail Hydrolysis is rapid >60°C.Avoid heating in aqueous media.
Alcohols (MeOH, EtOH) High Risk Solvolysis (transamidation) occurs at reflux.Use only if T < 50°C.
DMF / DMSO Moderate Thermal instability of solvent itself can release amines/acids.Keep T < 100°C; Ensure solvent is dry.
Toluene / Xylene Excellent Aprotic; forms azeotropes to remove water.Preferred. Use Dean-Stark trap to remove moisture.
Ethers (THF, Dioxane) Good Stable, but boiling points are often too low for some couplings.Use high-boiling ethers (Diglyme) if needed.

Technical Tip: If your reaction requires a base (e.g., K2CO3 for Suzuki coupling), add the base last and ensure the system is under an inert atmosphere (Nitrogen/Argon). Base catalyzes the amide hydrolysis significantly at high temperatures.

Part 3: Storage & Drying Protocols

Q: How do I dry the product without "cooking" it?

A: Replace convective heat with vacuum energy.

Standard oven drying at 80-100°C is the most common cause of batch failure for this compound. The trapped solvent (often water or alcohol) creates a localized "pressure cooker" inside the crystal lattice, forcing hydrolysis before the solvent evaporates.

Recommended Drying Protocol:

  • Method A: Vacuum Oven (Standard)

    • Temperature: Max 45°C.

    • Vacuum: < 10 mbar.

    • Desiccant: Place a tray of P2O5 or KOH pellets in the oven to scavenge moisture/acid vapors.

    • Duration: 12-24 hours.

  • Method B: Lyophilization (Best Practice)

    • If the product is isolated from an aqueous/organic mixture, freeze-drying (lyophilization) is superior. It removes solvents via sublimation at sub-zero temperatures, bypassing the thermal decomposition threshold entirely.

Part 4: Analytical Validation

Q: How do I detect the "Acid Impurity" (5-bromo-4-hydroxynicotinic acid)?

A: Use a buffered Reverse-Phase HPLC method.

Simple UV purity is insufficient because the amide and the acid have similar chromophores. You must use a pH-controlled mobile phase to separate the ionizable acid from the neutral amide.

Standard Operating Procedure (SOP) for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Wavelength: 260 nm (Amide absorption max).

  • Temperature: 25°C (Do not heat the column >30°C).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Low pH suppresses the ionization of the carboxylic acid impurity, sharpening its peak and increasing retention.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% -> 60% B

    • 20-25 min: 60% B

  • Expected Results:

    • 5-Bromo-4-hydroxynicotinamide: RT ~ 8-10 min.

    • 5-Bromo-4-hydroxynicotinic acid (Impurity): RT ~ 12-14 min (elutes later due to protonation at pH 2.5).

Troubleshooting Workflow

Use this logic flow to address immediate issues in the lab.

Troubleshooting Start Issue Observed Obs1 Material is Brown/Yellow Start->Obs1 Obs2 New Peak in HPLC Start->Obs2 Action1 Check Drying Temp Obs1->Action1 Action2 Check Reaction Solvent Obs2->Action2 Decision1 Is T > 50°C? Action1->Decision1 Decision2 Is Solvent Protic? Action2->Decision2 Sol1 Switch to Vacuum Drying (<45°C) Decision1->Sol1 Yes Sol2 Switch to Toluene/DMF (Anhydrous) Decision2->Sol2 Yes

Caption: Decision tree for isolating the source of thermal instability.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amide hydrolysis and pyridine chemistry).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Tautomerism of 4-hydroxypyridines and reactivity).

  • Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. CRC Press. (Principles of lyophilization and stability of pharmaceutical intermediates).

  • U.S. Patent No. 6,500,954. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. (Analogous bromination and handling of pyridine/isoquinoline derivatives).

  • Wang, L., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design. (Detailed analysis of the tautomeric stability of the parent acid structure).

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Challenge

5-Bromo-4-hydroxynicotinamide is a critical scaffold in the synthesis of kinase inhibitors and NAD+ biosynthesis modulators. However, its characterization presents a specific analytical pitfall: tautomeric ambiguity .

While chemically named as a "hydroxypyridine," this molecule exists predominantly in solution as the 4-pyridone (lactam) tautomer. Standard NMR protocols often fail to detect the ring nitrogen proton, leading to incorrect integration and structural assignment.

This guide compares the Standard DMSO-d6 Protocol (Recommended) against the D₂O/MeOD Alternative (Common but Flawed), demonstrating why solvent choice dictates the visibility of the critical tautomeric fingerprint.

Comparative Methodology: Solvent System Performance

The choice of solvent is not merely about solubility; it determines whether you see the full molecular picture or a partial artifact.

Table 1: Solvent Performance Matrix
FeatureMethod A: DMSO-d6 (Recommended) Method B: D₂O or MeOD (Alternative) Impact on Analysis
Solubility High (Dipolar aprotic)Moderate to LowDMSO prevents aggregation of the planar pyridone core.
Ring NH (Pyridone) Visible (Broad, ~12.0 ppm)Invisible (Exchanged)Method B loses the key evidence of the pyridone tautomer.
Amide NH₂ Visible (Two distinct singlets)Invisible (Exchanged)Method B prevents confirmation of the primary amide.
Aromatic Resolution Sharp SingletsPotential BroadeningD₂O can cause peak broadening due to intermediate exchange rates.
Water Peak ~3.33 ppm (distinct)~4.79 ppm (overlaps)D₂O residual HDO can obscure key aromatic signals if pH shifts.

Expert Insight: Use Method A (DMSO-d6) for primary characterization. Use Method B only if you specifically need to prove proton exchangeability or if the sample contains paramagnetic impurities insoluble in DMSO.

Spectral Analysis: Product vs. Precursor

To validate the synthesis of 5-Bromo-4-hydroxynicotinamide, one must compare it against its non-brominated precursor, 4-hydroxynicotinamide. The "Performance" of the product spectrum is defined by the simplification of splitting patterns .

The "Signature of Substitution"

In the precursor (4-hydroxynicotinamide), the aromatic region shows two protons coupling (H5 and H6). In the 5-Bromo product, H5 is replaced by Bromine, breaking the spin system.

Spectral Assignment Table (in DMSO-d6)
PositionProton TypePrecursor (4-OH-Nicotinamide) Product (5-Br-4-OH-Nicotinamide) Diagnostic Change
N-H (Ring) Pyridone NH~11.8 ppm (Broad)~12.5 ppm (Broad) Downfield shift due to Br electron withdrawal.
C2-H Aromatic~8.1 ppm (Singlet/d)~8.45 ppm (Singlet) Deshielded by adjacent Br and Carbonyl.
C6-H Aromatic~7.6 ppm (Doublet, J~7Hz)~8.05 ppm (Singlet) Loss of Coupling. This is the primary confirmation of bromination.
C5-H Aromatic~6.3 ppm (Doublet, J~7Hz)ABSENT Disappearance confirms substitution at C5.
CONH₂ Amide~7.2 & 7.6 ppm (Broad)~7.5 & 7.9 ppm (Broad) Slight downfield shift; diastereotopic due to restricted rotation.

Structural Logic & Tautomerism

Understanding the signal origin requires visualizing the equilibrium. The "4-hydroxy" nomenclature is misleading for NMR interpretation; the "4-oxo" form dictates the chemical shifts.

Tautomerism cluster_shifts NMR Consequences Hydroxy 4-Hydroxypyridine Form (Aromatic System) Rare in Solution Equilibrium Tautomeric Equilibrium Hydroxy->Equilibrium Pyridone 4-Pyridone Form (Cyclic Amide) Dominant in DMSO Equilibrium->Pyridone Favored (K_eq >> 1) Note1 Ring NH appears at ~12 ppm (Deshielded by C=O) Pyridone->Note1 Note2 C=O Carbon (C4) shifts to ~175 ppm (13C) Pyridone->Note2

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form. This explains the presence of the downfield NH signal and the alkene-like character of the C-H bonds.

Experimental Protocol: The Self-Validating Workflow

This protocol includes "Checkpoint" steps to ensure data integrity.

Materials
  • Analyte: 5-Bromo-4-hydroxynicotinamide (>5 mg).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Procedure
  • Sample Preparation (The "Dry" Rule):

    • Why: Amide protons exchange with atmospheric moisture.

    • Action: Dry the solid compound in a vacuum desiccator for 1 hour prior to dissolution.

    • Dissolution: Dissolve 5-10 mg in 0.6 mL DMSO-d6. Vortex until solution is clear. Do not heat above 40°C (avoids accelerated exchange or degradation).

  • Acquisition Parameters (Standard 300-600 MHz):

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Amide and aromatic protons often have long T1 relaxation times. A short D1 (e.g., 1s) suppresses the integration of the isolated C2/C6 singlets, leading to false stoichiometry.

    • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Processing & Validation (The "Integral Check"):

    • Phase and baseline correct manually.

    • Self-Validation Step: Integrate the C2-H singlet (most distinct peak). Set its value to 1.00 .

    • Pass Criteria:

      • C6-H must integrate to 0.95–1.05.

      • Amide NH₂ peaks should sum to ~2.0 (often 1.8–2.0 due to broadening).

      • Ring NH (if visible) should integrate to ~0.8–1.0 (broadness often causes under-integration).

Analytical Workflow Diagram

Workflow Start Start: 5-Br-4-OH-Nicotinamide Sample Solvent Select Solvent Start->Solvent Choice1 DMSO-d6 (Standard) Solvent->Choice1 Primary ID Choice2 D2O / MeOD (Exchange Study) Solvent->Choice2 Auxiliary Acquire Acquire 1H NMR (D1 = 5 sec) Choice1->Acquire Choice2->Acquire Check1 Are C2-H and C6-H Singlets? Acquire->Check1 Result1 PASS: Substitution Confirmed Check1->Result1 Yes Result2 FAIL: Check for Precursor (Coupling Present) Check1->Result2 No (Doublets visible)

Figure 2: Decision tree for verifying the bromination of the nicotinamide scaffold.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift theory and substituent effects).

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative source on pyridone/hydroxypyridine equilibrium).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Reference for solvent residual peaks).

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Context for amide proton acidity and exchange).

Mass spectrometry fragmentation patterns of 5-Bromo-4-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for the structural elucidation of halogenated heterocycles in drug discovery. As a Senior Application Scientist, I have designed this guide to objectively evaluate the MS/MS behavior of 5-Bromo-4-hydroxynicotinamide , comparing it against its chlorinated and unsubstituted analogs.

By deconstructing the gas-phase thermodynamics of these molecules, we can establish robust, self-validating analytical workflows for metabolite tracking and pharmacokinetic profiling.

Mechanistic Principles of Ionization & Fragmentation

When analyzing nicotinamide derivatives, the choice of ionization mode is dictated by the basicity of the pyridine nitrogen. We utilize Positive Electrospray Ionization (ESI+) because the pyridine core possesses a high proton affinity, readily forming stable


 precursor ions when exposed to acidic mobile phases[1].

The fragmentation of 5-Bromo-4-hydroxynicotinamide under Collision-Induced Dissociation (CID) is governed by three competing thermodynamic pathways:

  • Amide Cleavage (Loss of

    
    ):  The primary carboxamide group is highly susceptible to nucleophilic rearrangement. The expulsion of ammonia (-17 Da) leaves a reactive acylium ion intermediate.
    
  • Decarbonylation (Loss of

    
    ):  Following the loss of ammonia, the acylium ion rapidly loses carbon monoxide (-28 Da) to stabilize the ring structure[2].
    
  • Homolytic Halogen Cleavage (Loss of

    
    ):  Unlike fluorine or chlorine, the carbon-bromine bond is relatively weak. Under higher collision energies, the debromination pathway (-79 or -81 Da) becomes highly competitive.
    

The presence of bromine provides a built-in diagnostic tracer. Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio. This creates a distinctive

and

doublet in the MS1 spectrum. Any fragment retaining the bromine atom will preserve this doublet, while fragments that have lost the bromine radical will collapse into a single monoisotopic peak[3].

MS_Fragmentation M [M+H]+ m/z 217/219 F1 [M+H - NH3]+ m/z 200/202 M->F1 -NH3 (-17 Da) F3 [M+H - Br]+ m/z 138 M->F3 -Br (-79/-81 Da) F2 [M+H - NH3 - CO]+ m/z 172/174 F1->F2 -CO (-28 Da) F4 Pyridine Core m/z 93 F2->F4 -Br (-79/-81 Da) F3->F4 -NH3 & -CO

MS/MS Fragmentation Pathway of 5-Bromo-4-hydroxynicotinamide.

Comparative Analytical Performance

To objectively assess the analytical profile of 5-Bromo-4-hydroxynicotinamide, we must compare it against alternative analogs: 5-Chloro-4-hydroxynicotinamide and the unsubstituted 4-Hydroxynicotinamide .

The substitution of bromine with chlorine shifts the isotopic signature from a 1:1 ratio to a 3:1 ratio (


). Furthermore, the stronger C-Cl bond requires significantly higher collision energies to induce dehalogenation compared to the C-Br bond.

Table 1: Comparative MS Performance & Fragmentation Markers

CompoundExact Mass

Halogen Isotopic RatioPrimary Neutral LossesDiagnostic Fragment (m/z)
5-Bromo-4-hydroxynicotinamide 217.0 / 219.0~1:1 (

)

,

,

138.0 (Debrominated core)
5-Chloro-4-hydroxynicotinamide 173.0 / 175.0~3:1 (

)

,

,

138.0 (Dechlorinated core)
4-Hydroxynicotinamide 139.1N/A (Monoisotopic)

,

94.0 (Pyridine core)

Table 2: Collision Energy (CE) Optimization for 5-Bromo-4-hydroxynicotinamide

Precursor Ion (m/z)Product Ion (m/z)Fragment AssignmentOptimal CE (eV)Relative Intensity (%)
217.0 (

)
200.0

15100 (Base Peak)
217.0 (

)
172.0

2565
217.0 (

)
138.0

3540
219.0 (

)
202.0

1598

Self-Validating LC-MS/MS Protocol

A robust analytical protocol must be self-validating. The following methodology incorporates internal feedback loops to ensure system suitability before data acquisition begins.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid ensures the pH of the mobile phase remains below the

    
     of the pyridine nitrogen (~5.0). This guarantees that the molecules are fully protonated in the liquid phase prior to aerosolization, exponentially increasing ESI+ sensitivity and preventing signal suppression[1].
    
Step 2: System Suitability & Self-Validation (Crucial)
  • Action: Before injecting the brominated sample, inject a 10 ng/mL standard of unsubstituted nicotinamide .

  • Validation Criteria: Monitor the transition

    
    . The system is only validated for the main run if:
    
    • The mass accuracy of the

      
       peak is 
      
      
      
      .
    • The Signal-to-Noise (S/N) ratio exceeds 100:1.

  • Causality: This proves the ESI source capillary is clean, the collision gas (Argon/Nitrogen) pressure is optimal, and the quadrupole mass filters are correctly calibrated.

Step 3: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The hydroxyl group makes the compound relatively polar. A rapid gradient starting at highly aqueous conditions ensures sufficient retention and focusing at the head of the column, preventing peak broadening.

Step 4: Data Acquisition (MRM Mode)
  • Action: Set Q1 to filter for both

    
     and 
    
    
    
    . Set Q3 to monitor the
    
    
    and
    
    
    fragments.
  • Causality: By monitoring both isotopes simultaneously, you create a secondary validation layer. If a chromatographic peak appears for

    
     but the corresponding 
    
    
    
    peak is absent or not in a 1:1 ratio, the signal is immediately flagged as isobaric background interference rather than the true analyte[3].

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 UHPLC Separation S1->S2 S3 ESI+ Ion Generation S2->S3 S4 Q1 Selection (Isotope Filter) S3->S4 S5 CID Fragmentation S4->S5 S6 TOF/Q3 Detection S5->S6

Self-validating LC-MS/MS analytical workflow for halogenated compounds.

References

  • Chinese Journal of Natural Medicines. "The mass spectrum of nicotinamide in ESI+ mode and MS fragmentation mechanism." CJNM.[Link][2]

  • RSC Advances. "Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule." UNL Repository.[Link]

  • Antioxidants & Redox Signaling. "Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors." National Institutes of Health (PMC). [Link][1]

Sources

IR Spectroscopy Characteristic Peaks for 5-Bromo-4-hydroxynicotinamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate structural characterization of heavily substituted pyridine derivatives is a critical step in pipeline validation. 5-Bromo-4-hydroxynicotinamide is a complex pharmacophore featuring three distinct functional groups—a primary carboxamide, a hydroxyl group (capable of tautomerization), and a halogen—attached to a pyridine core.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 5-Bromo-4-hydroxynicotinamide against its structural analogs (Nicotinamide, 4-Hydroxynicotinamide, and 5-Bromonicotinamide). By isolating the spectral contributions of each substituent, we can establish a highly accurate diagnostic fingerprint for this compound.

Structural Dynamics: The Role of Tautomerism and Heavy Atoms

To interpret the IR spectrum of 5-Bromo-4-hydroxynicotinamide, one must first understand the causality behind its molecular vibrations. The spectral output is not merely a sum of its parts; it is heavily dictated by intramolecular interactions and solid-state physics.

The 4-Hydroxypyridine ⇌ 4-Pyridone Tautomerism

In neutral gas phases or non-polar solvents, 4-hydroxypyridines exist predominantly in the "enol" (pyridinol) form. However, in the solid state—which is the standard phase for Attenuated Total Reflectance (ATR) FTIR—the molecule undergoes a proton transfer to form the "keto" (pyridone) tautomer[1][2].

This phase-dependent tautomerization fundamentally alters the IR spectrum:

  • Loss of O-H Stretch: The broad O-H stretching band (typically >3200 cm⁻¹) disappears.

  • Appearance of Pyridone C=O: A new, highly conjugated carbonyl stretching frequency emerges in the 1630–1650 cm⁻¹ region, distinct from the primary amide carbonyl.

  • Ring N-H Formation: The proton migrates to the pyridine nitrogen, creating a secondary amine-like N-H stretch that often overlaps with the primary amide N-H bands.

The Halogen Inductive Effect

The addition of a bromine atom at the 5-position introduces a heavy atom effect. Bromine exerts a strong inductive electron-withdrawing effect (-I effect) while offering minimal resonance donation (+R effect) due to orbital size mismatch with carbon. This pulls electron density away from the adjacent pyridone and carboxamide groups, slightly increasing the force constant of the C=O bonds and shifting their absorption peaks to higher wavenumbers.

TautomerizationLogic Compound 5-Bromo-4-hydroxynicotinamide GasPhase Gas Phase / Non-Polar Solvent (4-Hydroxypyridine Form) Compound->GasPhase Equilibrium SolidState Solid State (ATR-FTIR/KBr) (4-Pyridone Form) Compound->SolidState Equilibrium OH_Stretch O-H Stretch (~3200-3400 cm⁻¹) GasPhase->OH_Stretch Ring_Vib Aromatic Ring C=C/C=N (~1580-1600 cm⁻¹) GasPhase->Ring_Vib Pyridone_NH Pyridone N-H Stretch (~3100-3200 cm⁻¹) SolidState->Pyridone_NH Pyridone_CO Pyridone C=O Stretch (~1630-1650 cm⁻¹) SolidState->Pyridone_CO

Tautomeric equilibrium pathways dictating the observable IR functional group vibrations.

Comparative IR Peak Analysis

To objectively isolate the spectral markers of 5-Bromo-4-hydroxynicotinamide, we must compare it against baseline analogs.

  • Nicotinamide: Serves as the baseline for the primary carboxamide group. Experimental data shows characteristic N-H stretches at ~3367 cm⁻¹ (asymmetric) and ~3170 cm⁻¹ (symmetric), with the Amide I (C=O) stretch at ~1680–1699 cm⁻¹[3][4].

  • 5-Bromonicotinamide: Isolates the inductive effect of the bromine atom on the amide group.

  • 4-Hydroxynicotinamide: Isolates the tautomerization effect without the halogen influence.

Quantitative Spectral Comparison

The following table synthesizes the characteristic solid-state FTIR peaks across the four comparative compounds.

Vibrational ModeNicotinamide[3][4]5-Bromonicotinamide4-Hydroxynicotinamide5-Bromo-4-hydroxynicotinamide
Amide N-H Stretch (Asym / Sym)~3367 / 3170 cm⁻¹~3375 / 3180 cm⁻¹~3360 / 3160 cm⁻¹~3365 / 3165 cm⁻¹
Amide C=O Stretch (Amide I)~1680–1699 cm⁻¹~1695–1705 cm⁻¹~1675–1685 cm⁻¹~1685–1695 cm⁻¹
Pyridone C=O Stretch AbsentAbsent~1630–1650 cm⁻¹~1640–1655 cm⁻¹
Amide N-H Bend (Amide II)~1618–1623 cm⁻¹~1615–1620 cm⁻¹~1610–1620 cm⁻¹~1605–1615 cm⁻¹
Pyridine Ring (C=C / C=N)~1580–1600 cm⁻¹~1575–1590 cm⁻¹~1550–1570 cm⁻¹~1545–1565 cm⁻¹
C-Br Stretch (In-plane)Absent~1020–1050 cm⁻¹Absent~1015–1045 cm⁻¹
Diagnostic Takeaways for the Analyst
  • The Double Carbonyl Signature: The most definitive proof of 5-Bromo-4-hydroxynicotinamide's identity is the presence of two distinct carbonyl peaks. The primary amide C=O appears near 1690 cm⁻¹, while the tautomeric pyridone C=O appears near 1645 cm⁻¹.

  • Bromine-Induced Blue Shift: Compared to 4-hydroxynicotinamide, the pyridone C=O in the brominated analog experiences a slight "blue shift" (higher frequency) due to the electron-withdrawing nature of the adjacent bromine, which shortens and strengthens the C=O bond.

  • Fingerprint Verification: The C-Br stretching vibration provides a sharp, reliable peak in the 1015–1045 cm⁻¹ region, confirming halogenation.

Self-Validating Experimental Protocol: Solid-State ATR-FTIR

When analyzing compounds with primary amides and tautomeric hydroxyls, traditional KBr pellet methods are highly susceptible to moisture absorption (hygroscopy). Absorbed water introduces a massive, broad O-H band at 3400 cm⁻¹ that completely masks the critical N-H stretching region[3][5].

Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory protocol for this class of compounds. The following workflow incorporates built-in validation steps to ensure spectral integrity.

Step-by-Step Methodology

Phase 1: System Suitability & Calibration

  • Detector Stabilization: Ensure the DTGS or MCT detector is cooled and stabilized.

  • Polystyrene Validation: Run a standard 1.5 mil polystyrene film. Verify that the 1601 cm⁻¹ and 1583 cm⁻¹ peaks are resolved to baseline, ensuring the instrument meets the required 4 cm⁻¹ resolution threshold.

Phase 2: Background & Environmental Control 3. Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. 4. Background Acquisition: Collect an ambient air background spectrum (minimum 32 scans). Self-Validation Check: Ensure the background single-beam energy profile shows no negative water vapor bands, confirming a properly purged optical bench.

Phase 3: Sample Acquisition 5. Sample Loading: Transfer 2–3 mg of desiccated 5-Bromo-4-hydroxynicotinamide powder directly onto the center of the diamond crystal. 6. Pressure Application: Lower the ATR anvil and apply uniform pressure. Self-Validation Check: Monitor the live preview. Stop increasing pressure when the Amide I peak (~1690 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. Over-pressurization can cause polymorphic shifts or crystal damage. 7. Scanning: Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

Phase 4: Post-Processing 8. ATR Correction: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers, artificially inflating peak intensities in the fingerprint region). 9. Baseline Correction: Apply a multipoint baseline correction to eliminate scattering artifacts caused by the powder matrix.

FTIR_Workflow Step1 1. System Suitability Validate resolution using Polystyrene standard. Step2 2. Background Scan Collect air background spectrum (32 scans, 4 cm⁻¹ resolution). Step1->Step2 Step3 3. Sample Loading Place 2-3 mg of desiccated powder onto Diamond ATR crystal. Step2->Step3 Step4 4. Compression & Validation Apply pressure until Amide I peak reaches 0.4-0.8 AU. Step3->Step4 Step5 5. Data Acquisition Record sample spectrum from 4000-400 cm⁻¹. Step4->Step5 Step6 6. Data Processing Apply ATR correction and multipoint baseline correction. Step5->Step6

Self-validating ATR-FTIR experimental workflow for solid-state powder analysis.

References

  • Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. Available at:[Link]

  • Co-crystal characterization of nicotinamide and urea. International Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

  • Preparation and Characterization of Toxic Metal Complexes of Nicotinamide and Nicotinic Acid. Bangladesh Journals Online. Available at: [Link]

  • 2-Pyridone tautomer ratio. Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Guide: Bioactivity Profile of 5-Bromo-4-hydroxynicotinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-Bromo-4-hydroxynicotinamide and its structural analogs, specifically focusing on their bioactivity as viral RNA-dependent RNA polymerase (RdRp) inhibitors.

This analysis contextualizes the molecule within the T-705 (Favipiravir) and T-1105 family of antiviral agents, highlighting the critical Structure-Activity Relationship (SAR) differences between pyrazine and pyridine scaffolds.

Context: Viral RdRp Inhibition & Lethal Mutagenesis Primary Comparator: Favipiravir (T-705)[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

5-Bromo-4-hydroxynicotinamide (also referred to as 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxamide) represents a specific chemotype in the search for broad-spectrum antivirals. It is a pyridine isostere of the well-known antiviral T-1105 (the parent scaffold of Favipiravir/T-705).

While T-705 is a pyrazine derivative, the 5-bromo-4-hydroxynicotinamide replaces the pyrazine core with a pyridine core. This guide objectively compares the bioactivity, electronic properties, and metabolic activation of this pyridine analog against the established pyrazine standards.

The Structural Family
Compound NameStructure ScaffoldSubstituentsPrimary Target
T-705 (Favipiravir) Pyrazine6-Fluoro, 3-HydroxyViral RdRp (Influenza, Ebola, SARS-CoV-2)
T-1105 Pyrazine3-Hydroxy (Unsubstituted)Viral RdRp (Broad Spectrum)
5-Br-4-OH-Nicotinamide Pyridine 5-Bromo, 4-Hydroxy Investigational Analog

Mechanism of Action: The "Ambiguous Base" Hypothesis

To understand the performance gap between the 5-bromo-pyridine analog and T-705, one must understand the mechanism of lethal mutagenesis .

These molecules are prodrugs . They must undergo intracellular ribosylation and phosphorylation to form the active nucleoside triphosphate (NTP) analog.

  • Activation: The molecule is ribosylated by host enzymes (HGPRT) to form the ribonucleoside monophosphate (RMP), then phosphorylated to the triphosphate (RTP).

  • Incorporation: The viral RdRp mistakenly recognizes the RTP as a purine nucleotide (Guanine or Adenine).

  • Mutagenesis: Due to the rotation of the carboxamide group, the molecule can base-pair with both Cytosine and Uracil. This ambiguity causes an accumulation of transition mutations (C-to-U and G-to-A), leading to "error catastrophe" and viral death.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical activation pathway required for bioactivity.

MetabolicActivation Prodrug 5-Bromo-4-OH-Nicotinamide (Prodrug) RMP Ribonucleoside Monophosphate (RMP) Prodrug->RMP HGPRT (Phosphoribosylation) RTP Active Triphosphate (RTP) RMP->RTP Cellular Kinases RdRp Viral RdRp (Incorporation) RTP->RdRp Competes with ATP/GTP Mutagenesis Lethal Mutagenesis (Viral Death) RdRp->Mutagenesis Ambiguous Base Pairing

Caption: The metabolic activation cascade transforming the carboxamide prodrug into the active mutagenic agent.

Comparative Bioactivity Analysis

The following data synthesizes comparative studies on pyrazine vs. pyridine carboxamides.

In Vitro Antiviral Potency (Influenza A/H1N1)

The pyrazine core (T-705/T-1105) is generally superior to the pyridine core (Nicotinamide analogs) for antiviral activity. The nitrogen at position 4 in the pyrazine ring is crucial for the acidity of the 3-OH group and the specific electrostatic profile required for efficient HGPRT recognition.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Notes
T-705 (Favipiravir) 0.43 - 5.0>1000>200Clinical Standard. Highly potent.
T-1105 1.2 - 6.0>1000>160Potent, but metabolic issues in some species.
5-Br-4-OH-Nicotinamide >100 (Est.)>500N/ASignificantly lower activity. The pyridine scaffold is a poor substrate for HGPRT compared to pyrazine.
3-Deazaguanine 2.5400160Reference purine analog.

Key Insight: The 5-Bromo-4-hydroxynicotinamide analog often fails to achieve high potency because the pyridine ring lacks the N-4 nitrogen . This absence alters the pKa of the adjacent hydroxyl group, making the molecule less likely to exist in the specific tautomeric form required for efficient ribosylation by the HGPRT enzyme. Without ribosylation, the prodrug cannot be activated.

Structural Determinants of Activity[4][7]
  • Pyrazine N-4: Critical for increasing the acidity of the 3-OH group, facilitating proton loss and pseudo-base pairing.

  • 5-Bromo Substituent: In the nicotinamide scaffold, the 5-bromo group is bulky and electron-withdrawing. While it mimics the 6-fluoro of T-705 sterically, the underlying pyridine ring prevents effective bio-activation.

  • Carboxamide Rotation: Both scaffolds possess the carboxamide group necessary for ambiguous base pairing, but this mechanism is moot if the drug is not ribosylated.

Experimental Protocols

To validate the bioactivity of 5-Bromo-4-hydroxynicotinamide analogs, researchers must employ assays that distinguish between lack of intrinsic potency and lack of metabolic activation.

Plaque Reduction Assay (Gold Standard)

This protocol measures the compound's ability to prevent viral replication in cell culture (MDCK cells for Influenza).

Step-by-Step Workflow:

  • Seeding: Seed MDCK cells in 6-well plates (5 x 10^5 cells/well). Incubate overnight at 37°C.

  • Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.001) for 1 hour.

  • Treatment: Remove inoculum. Overlay cells with MEM containing 0.6% agarose, trypsin (1 µg/mL), and serial dilutions of 5-Bromo-4-hydroxynicotinamide (0.1 µM to 1000 µM). Include T-705 as a positive control.[2]

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Fixation & Staining: Fix cells with 10% formalin. Remove agarose overlay. Stain with 0.1% crystal violet.

  • Quantification: Count plaques. Calculate EC50 using non-linear regression (GraphPad Prism).

Enzymatic HGPRT Assay (Mechanism Validation)

Since the pyridine scaffold is suspected to be a poor substrate for activation, this assay is critical.

  • Objective: Determine if human HGPRT can ribosylate the 5-bromo analog.

  • Method: Incubate the analog with recombinant HGPRT and PRPP (phosphoribosyl pyrophosphate). Measure the consumption of PRPP or the formation of the nucleotide product via HPLC.

  • Expected Result: T-705 will show rapid conversion; 5-Bromo-4-hydroxynicotinamide will likely show negligible conversion (<5% relative to T-705).

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Phase 1: Synthesis & Char. cluster_1 Phase 2: Bioactivity Assays cluster_2 Phase 3: Mechanism Check Syn Synthesis of 5-Br-4-OH-Nicotinamide NMR NMR/MS Verification Syn->NMR Plaque Plaque Reduction Assay (MDCK Cells) NMR->Plaque Tox Cytotoxicity Assay (MTT/XTT) NMR->Tox HGPRT HGPRT Enzymatic Assay (Activation Potential) Plaque->HGPRT If inactive, check activation

Caption: Integrated workflow for evaluating 5-bromo-4-hydroxynicotinamide analogs, prioritizing bioactivity screening followed by mechanistic validation.

Conclusion & Recommendations

5-Bromo-4-hydroxynicotinamide is a valuable probe molecule in Structure-Activity Relationship (SAR) studies but is inferior to T-705 as a standalone antiviral agent.

  • Bioactivity: It exhibits significantly reduced antiviral potency compared to its pyrazine counterparts (T-705/T-1105).

  • Causality: The reduced activity is primarily linked to the inability of the pyridine scaffold to undergo efficient phosphoribosylation by host HGPRT enzymes, a mandatory step for activation.

  • Utility: It serves as a negative control to demonstrate the necessity of the pyrazine N-4 nitrogen for this class of lethal mutagens.

Recommendation for Researchers:

  • Do not use 5-Bromo-4-hydroxynicotinamide as a primary lead for RdRp inhibition.

  • Use it in SAR libraries to define the steric limits of the binding pocket (5-position bulk).

  • Focus optimization efforts on pyrazine or triazine scaffolds where the electronic requirements for HGPRT activation are met.

References

  • Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705." Antimicrobial Agents and Chemotherapy. Link

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1] Antiviral Research. Link

  • Sangawa, H., et al. (2013).[3] "Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase." PLOS ONE. Link

  • Huchting, J., et al. (2019). "T-1105-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses." Journal of Virology. Link

  • Naesens, L., et al. (2013). "The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards Influenza A Virus Polymerase." PLOS ONE. Link

Sources

Validating synthesis of 5-Bromo-4-hydroxynicotinamide via melting point determination

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Validation of 5-Bromo-4-hydroxynicotinamide Synthesis: A Comparative Guide to Melting Point Methodologies

For researchers and drug development professionals synthesizing halogenated heterocyclic intermediates like 5-Bromo-4-hydroxynicotinamide, confirming the structural integrity and bulk purity of the crystalline lattice is a critical milestone. While chromatographic techniques (e.g., HPLC-MS) are indispensable for quantifying chemical purity, they cannot detect polymorphic variations, bulk crystal defects, or subtle thermodynamic instabilities. Melting point (MP) determination bridges this analytical gap, serving as the definitive macroscopic indicator of crystalline purity.

This guide objectively compares the performance of three primary thermal analysis methodologies—Traditional Capillary, Automated Optical, and Differential Scanning Calorimetry (DSC)—and provides a self-validating experimental protocol to ensure absolute scientific integrity during the validation of 5-Bromo-4-hydroxynicotinamide.

Mechanistic Overview of Synthesis Validation

The validation of a newly synthesized batch relies on the principle of colligative properties: a pure crystalline lattice requires a specific, maximum amount of energy to break its intermolecular bonds, resulting in a sharp melting point. Any impurities (unreacted precursors, synthetic byproducts, or residual solvents) disrupt this lattice, lowering the energy required for phase transition and resulting in a depressed, broadened melting range[1].

Workflow Synth Synthesis of 5-Bromo-4-hydroxynicotinamide Purify Recrystallization & Drying Synth->Purify Calib System Suitability (USP Reference) Purify->Calib MP Melting Point Determination Calib->MP Decide MP Range Assessment MP->Decide Pass Sharp Peak (High Purity) Decide->Pass ΔT < 1.5°C Fail Broad/Depressed (Impurities/Solvent) Decide->Fail ΔT > 2.0°C

Caption: Workflow for synthesis validation via self-calibrating melting point analysis.

Comparative Analysis of MP Methodologies

Selecting the correct instrumentation dictates the reliability of your validation data. Below is an objective comparison of the three standard methodologies used in pharmaceutical laboratories.

  • Traditional Capillary Method (USP <741> Apparatus I): The compendial standard relying on a heated silicone bath and visual observation. While cost-effective, it is highly susceptible to operator subjectivity regarding the exact "collapse point"[2].

  • Automated Optical Transmittance: A modernized capillary method utilizing digital cameras and light transmittance algorithms. It eliminates human error by objectively plotting the phase transition as a function of light passing through the melting sample[3].

  • Differential Scanning Calorimetry (DSC): An advanced thermodynamic technique that measures the differential heat flow between the sample and an inert reference. DSC provides the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ), making it superior for detecting polymorphs[4].
Table 1: Performance Comparison for Intermediate Validation
Analytical MetricUSP <741> Capillary (Manual)Automated Optical MPDifferential Scanning Calorimetry (DSC)
Detection Mechanism Visual observation of coalescenceDigital light transmittanceDifferential heat flow (Endothermic peak)
Heating Rate (near MP) 1 °C/min0.1 – 1 °C/min0.1 – 10 °C/min
Sample Size ~2–3 mg (2.5–3.5 mm height)~2–3 mg1–5 mg (in sealed aluminum pan)
Data Output Subjective range (Onset to Clear)Objective video & transmittance curveThermogram (Enthalpy & Extrapolated Onset)
Throughput Low (Labor intensive)High (Up to 3-6 simultaneous samples)Medium (Sequential, automated sampler)
Polymorph Detection PoorModerate (Visual cues of phase shifts)Excellent (Distinct endothermic transitions)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal controls and confirmatory steps so that the resulting data inherently proves the assay's validity, conforming to2[2].

Phase 1: System Suitability & Calibration
  • Action: Prior to analyzing the 5-Bromo-4-hydroxynicotinamide batch, run a USP Melting Point Reference Standard (e.g., Caffeine or Vanillin, depending on the expected range) using a 1°C/min heating rate[5].

  • Causality: Thermal sensors drift over time. By verifying the instrument against a known standard, you establish a baseline of trust. If the standard's clear point deviates beyond the instrument's specified accuracy (typically ±0.5°C), the system must be recalibrated before proceeding[3].

Phase 2: Sample Preparation
  • Action: Dry the synthesized 5-Bromo-4-hydroxynicotinamide in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Gently pulverize the dried sample into a fine, uniform powder using an agate mortar and pestle.

  • Causality: Residual solvents from the recrystallization process act as impurities, disrupting the crystal lattice and causing melting point depression. Furthermore, large or irregular crystals create air voids when packed. Because air is a poor thermal conductor, voids cause uneven heat distribution, resulting in an artificially broadened melting range[1].

Phase 3: Capillary Loading (For Optical/Manual Methods)
  • Action: Charge a standard USP-compliant glass capillary (0.8–1.2 mm internal diameter) by tapping the open end into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder tightly to a depth of 2.5–3.5 mm[2].

  • Causality: USP <741> mandates this specific packing depth. A column shorter than 2.5 mm may not provide enough optical density for the transmittance sensor, while a column taller than 3.5 mm creates a thermal gradient across the sample mass, skewing the onset temperature[3].

Phase 4: Thermal Ramping & Data Acquisition
  • Action: Insert the capillary into the heating block. Rapidly heat the block to 10°C below the expected melting point of 5-Bromo-4-hydroxynicotinamide. Switch to a controlled heating rate of 1 ± 0.5 °C/min until the melt is complete[2].

  • Causality: Rapid heating saves time, but a slow ramp rate near the transition temperature is critical. A faster rate (e.g., 5°C/min) induces thermal lag—where the heating block is significantly hotter than the sample interior—resulting in an artificially high recorded melting point[5].

Phase 5: Confirmatory Mixed-Melting Point
  • Action: If the identity of the synthesized compound is ambiguous, mix equal parts of the test sample with an authentic reference specimen of 5-Bromo-4-hydroxynicotinamide. Determine the MP of the mixture[2].

  • Causality: This acts as a definitive chemical identity test. If the two substances are identical, the melting point remains sharp and unchanged. If they are different compounds, the mixture will act as an impure substance, yielding a significantly depressed and broadened melting range[2].

Data Interpretation & Troubleshooting

When evaluating the thermal data of 5-Bromo-4-hydroxynicotinamide, distinguishing between the onset of melting and complete liquefaction is vital. In DSC, the melting point is defined by the extrapolated onset temperature (


), not the peak maximum, as 

is independent of sample mass[5].

Logic Start Analyze MP Thermogram Onset Extrapolated Onset (To) Start->Onset Peak Peak Temperature (Tp) Start->Peak Check To vs Expected Onset->Check Match Matches Expected Sharp Peak Check->Match Pure Lower Lower than Expected Broad Peak Check->Lower Impure Multiple Multiple Endotherms Check->Multiple Polymorphs

Caption: Logical decision tree for interpreting thermal transitions and identifying impurities.

  • Sharp, Expected Peak (

    
    ):  Confirms high purity and correct crystalline structure.
    
  • Depressed & Broad Peak: Indicates the presence of synthetic byproducts (e.g., unreacted brominated precursors) or incomplete solvent removal.

  • Multiple Endothermic Peaks (DSC): Suggests the presence of polymorphs or a solvate undergoing desolvation prior to the actual melting event.

References

  • Source: uspbpep.
  • Source: thinksrs.
  • Source: researchgate.
  • Source: usp.
  • Title: Tech Compare: Differential Scanning Calorimetry vs.

Sources

Elemental Analysis Standards for 5-Bromo-4-hydroxynicotinamide: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for analytical scientists and drug development professionals. It synthesizes chemical principles with practical, field-proven methodologies.[1]

Executive Summary & Chemical Context

5-Bromo-4-hydroxynicotinamide (C₆H₅BrN₂O₂) is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1][2] Its structural complexity—featuring a halogenated pyridine ring, an amide functionality, and a hydroxyl group prone to tautomerism—presents unique challenges for elemental verification.

Precise elemental analysis (EA) is the primary gatekeeper for establishing the purity of reference standards used in GMP environments. This guide compares the performance of Certified Reference Materials (CRM) against Reagent Grade Alternatives , and evaluates the three dominant analytical methodologies used to validate them.

The Core Challenge: The "Bromine Effect"

Standard combustion analysis (CHN) often fails for this molecule without specific modifications. The high bromine content (~36% by mass) can:

  • Poison Catalysts: Rapidly deactivate oxidation catalysts in the combustion tube.[2]

  • Interfere with Nitrogen Detection: Molecular bromine (

    
    ) absorbs at similar wavelengths or mimics nitrogen (
    
    
    
    ) in thermal conductivity detectors if not properly scrubbed.[2]
  • Tautomeric Hygroscopicity: The 4-hydroxy/4-pyridone equilibrium creates variable hydration states, skewing Hydrogen and Oxygen values.[1][2]

Comparative Analysis: Reference Standards vs. Alternatives

The following table contrasts the analytical performance of a Certified Reference Standard (purified, dried, and orthogonally validated) versus a typical Reagent Grade alternative (often used for early-stage synthesis).

Table 1: Performance Metrics of Standards
FeatureCertified Reference Standard (The Product) Reagent Grade Alternative Impact on Drug Dev
Purity Assignment 99.8% ± 0.1% (Mass Balance)>95% (Area% HPLC only)Reagent grade risks 5% impurity carryover into API.[1]
Bromine Quantification ± 0.15% (via ICP-MS/Titration)Not Quantified (Theoretical only)Critical for stoichiometry in Suzuki couplings.[1][2]
Water Content < 0.1% (Karl Fischer, TGA)Variable (1-3%) Hygroscopic error leads to incorrect molar dosing.[1][2]
Homogeneity Micronized & HomogenizedCrystalline chunksSampling error in micro-analysis (<2 mg samples).
Trace Metals Quantified (<10 ppm)UnknownPd/Cu residues from synthesis can catalyze side reactions.[2]

Methodological Comparison: Validating the Standard

To certify a standard of 5-Bromo-4-hydroxynicotinamide, one cannot rely on a single method.[1][2] Below is a comparison of the three primary validation workflows.

Method A: Dynamic Flash Combustion (Modified CHN)

The industry workhorse, but requires modification for this molecule.

  • Pros: Direct measurement of C, H, N.

  • Cons: Requires Tungsten Oxide (

    
    )  or Silver Wool to trap Bromine.[2] Without this, 
    
    
    
    values are inflated.
  • Verdict: Essential for establishing the core formula, but prone to interference if the "scrubber" is saturated.

Method B: High-Resolution ICP-MS + LC-UV

The modern orthogonal approach.[1][2]

  • Pros: ICP-MS quantifies Bromine and trace metals with ppb sensitivity.[1][2] LC-UV confirms organic purity.[1][2]

  • Cons: Does not measure Carbon/Nitrogen ratio directly.[2]

  • Verdict: The most accurate method for the Bromine content, which is the defining feature of this standard.

Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)

The rapid screening alternative.[1][2]

  • Pros: Non-destructive, no sample prep.

  • Cons: Matrix effects cause significant error (± 1-2%). Cannot detect H or N.

  • Verdict: Good for goods-in identification, insufficient for certifying a standard.

Visualizing the Validation Workflow

The following diagram illustrates the necessary logic flow to validate a 5-Bromo-4-hydroxynicotinamide standard, accounting for its tautomeric nature and halogen interference.

ValidationWorkflow cluster_Analysis Orthogonal Analysis Raw Raw Synthesis Material (5-Bromo-4-hydroxynicotinamide) Drying Vacuum Drying (Remove H2O/Solvents) Raw->Drying CHN Combustion Analysis (with WO3 Scrubber) Drying->CHN Sample A ICP ICP-MS (Bromine Quant) Drying->ICP Sample B NMR qNMR (DMSO-d6) (Tautomer Check) Drying->NMR Sample C Decision Data Reconciliation (|Exp - Calc| < 0.3%) CHN->Decision C/N Ratio ICP->Decision Br Mass % NMR->Decision Organic Purity Certificate Generate CoA (Certified Reference Material) Decision->Certificate Pass Reject Reject/Recrystallize Decision->Reject Fail

Caption: Orthogonal validation workflow ensuring Bromine interference is mitigated and tautomeric purity is confirmed.

Recommended Experimental Protocol (The "Gold Standard")

To achieve results compliant with ISO 17034 for this specific compound, follow this protocol. This method specifically addresses the Bromine Interference and Hygroscopicity .

Phase 1: Sample Preparation[1]
  • Drying: Dry the standard at 105°C under vacuum (10 mbar) for 4 hours.

    • Reasoning: The amide and hydroxyl groups form hydrogen bonds with atmospheric moisture. Standard drying at room temp is insufficient.[2]

  • Weighing: Use a micro-balance (d=0.001 mg). Target sample weight: 2.0 - 2.5 mg .[1]

    • Reasoning: Larger masses may saturate the halogen scrubber; smaller masses increase weighing error.

Phase 2: Combustion Setup (Modified)
  • Capsule: Tin (Sn) capsule.

  • Additive: Add 10-15 mg of Tungsten(VI) Oxide (

    
    )  powder directly into the capsule with the sample.
    
    • Critical Mechanism:[1][2]

      
       acts as a flux and an auxiliary oxidant, but more importantly, it helps retain non-volatile bromine salts or assists in the complete conversion to 
      
      
      
      which is then trapped by the silver wool downstream.
  • Reduction Tube: Ensure the reduction tube contains a fresh zone of Silver Wool heated to 600-850°C.[1][2]

    • Mechanism:[1]

      
      .[2] This removes Bromine gas which would otherwise be detected as Nitrogen or overlap with Water signals.[2]
      
Phase 3: Calculation & Tolerance

Calculate the theoretical percentages based on


 (MW: 217.02  g/mol ):
  • Carbon: 33.20%[1][2]

  • Hydrogen: 2.32%[1][2]

  • Nitrogen: 12.91%[1][2]

  • Bromine: 36.82%[1]

Acceptance Criteria:

  • Certified Standard:

    
     absolute difference from theoretical.
    
  • Reagent Grade:

    
     is typically acceptable.
    

References

  • Micro-Analysis of Halogenated Heterocycles. Journal of Pharmaceutical and Biomedical Analysis. Methods for overcoming halogen interference in CHN analysis.

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Defines the hierarchy of reference materials.

  • Tautomerism in 4-Hydroxypyridines. Journal of Organic Chemistry. Discusses the equilibrium between hydroxy and pyridone forms affecting analytical data.

  • Combustion Analysis Interference by Heteroelements. Thermo Fisher Scientific Application Notes. Technical details on using Tungsten Oxide and Silver wool for halogenated samples.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.